ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-5(12-11-4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFFNTKRAYWFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369426 | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129768-30-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129768-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated heterocyclic compound of significant interest in modern chemical research. Its unique molecular architecture, combining the versatile pyrazole scaffold with the modulating effects of a trifluoromethyl group, makes it a highly valuable building block. This guide provides an in-depth exploration of its chemical properties, synthesis, applications, and safe handling procedures, designed for professionals in the fields of medicinal chemistry, agrochemical science, and materials research. The presence of the electron-withdrawing trifluoromethyl group often enhances the biological activity, metabolic stability, and bioavailability of parent molecules, making this compound a crucial intermediate in the development of novel therapeutic agents and advanced materials.[1]
PART 1: Core Chemical and Physical Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
1.1 Chemical Identity
The unambiguous identification of this compound is critical for regulatory compliance, procurement, and scientific communication.
-
IUPAC Name : ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate[7]
-
Common Synonyms : this compound, 5-(Ethoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazole[2][4][5]
1.2 Physicochemical Properties
The physical and chemical characteristics of the compound dictate its behavior in various solvents and reaction conditions, influencing experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 208.14 g/mol | [2][3][6] |
| Appearance | Off-white solid | [4] |
| Melting Point | 93-98 °C | [5][6] |
| Boiling Point | 288.5 °C (at 760 mmHg) | [6] |
| Density | 1.397 g/cm³ | [6] |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | [2] |
| LogP | 1.6052 | [2] |
1.3 Molecular Structure
The structure of the molecule is fundamental to its reactivity and interactions.
Caption: Chemical structure of this compound.
PART 2: Synthesis and Purification
The synthesis of this pyrazole derivative is a key process for its availability in research. The most common and reliable methods involve cyclocondensation reactions.[1]
2.1 Overview of Synthetic Strategies
The formation of the pyrazole ring is typically achieved through the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For this specific molecule, an ethyl ester of a trifluoromethyl-substituted β-ketoacid is the ideal precursor. This approach offers high regioselectivity and good yields.
Caption: General synthetic pathway via cyclocondensation.
2.2 Detailed Laboratory Synthesis Protocol
This protocol describes a representative lab-scale synthesis adapted from established procedures for similar pyrazole carboxylates.[8]
Objective: To synthesize this compound from ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine hydrate.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in a solution of ethanol and glacial acetic acid (100:1 v/v). Cool the flask in an ice bath to 0 °C.
-
Causality: The acidic medium catalyzes the initial condensation reaction. Cooling is essential to control the exothermic nature of the reaction and prevent side product formation.
-
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, controlled addition prevents a rapid temperature increase and minimizes the formation of symmetrical dihydrazones.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Causality: This extended period allows the cyclization of the intermediate hydrazone to the stable pyrazole ring to proceed to completion.
-
-
Workup and Extraction: Pour the reaction mixture into deionized water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Causality: Neutralization quenches the acid catalyst. Extraction with an organic solvent isolates the product from the aqueous phase containing inorganic salts and residual ethanol.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality: Removal of residual water is crucial before solvent evaporation to obtain a dry crude product.
-
2.3 Purification and Characterization
The crude product is typically an off-white solid that requires purification.
-
Purification Method: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is the most common method to obtain a high-purity product.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
PART 3: Applications in Research and Development
The unique combination of a pyrazole core and a trifluoromethyl group makes this compound a privileged scaffold in several areas of chemical science.[1]
Caption: Key application areas for the title compound.
3.1 Role in Medicinal Chemistry
The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential.[1]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.
-
Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic profile of the pyrazole ring, leading to stronger interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, enzymes, or receptors.[1]
-
Therapeutic Areas: This building block is a key intermediate for synthesizing novel drug candidates, with research focused on anti-inflammatory, analgesic, and anti-cancer agents.[1][9]
3.2 Utility in Agrochemicals
In agricultural science, the development of potent and selective pesticides is paramount. Trifluoromethyl-pyrazole derivatives have shown remarkable efficacy.
-
Herbicides and Fungicides: This compound serves as a critical intermediate for creating next-generation crop protection agents. The resulting molecules often exhibit high potency, allowing for lower application rates and improved environmental profiles.[9]
3.3 Applications in Material Science
The distinct electronic properties of this molecule make it a candidate for the development of advanced materials.
-
Polymers and Coatings: Its inclusion in polymer backbones can enhance thermal stability and chemical resistance.[9]
-
Organic Electronics: The combination of an aromatic system and a strong electron-withdrawing group suggests potential applications in the design of organic semiconductors and other electronic materials.[1]
PART 4: Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. It is classified as a hazardous substance.[5]
4.1 Hazard Identification
-
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10]
4.2 Recommended Safe Handling Procedures
A multi-layered approach to safety is required when working with this compound.
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[5][11]
4.3 Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its well-defined physicochemical properties, accessible synthesis, and the advantageous effects of its trifluoromethyl group make it a cornerstone in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous safety protocols is mandatory to harness its full potential responsibly. This guide serves as a foundational resource for researchers aiming to leverage the unique capabilities of this versatile molecular building block.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound [cymitquimica.com]
- 5. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate physical properties
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
Executive Summary
This compound is a heterocyclic organic compound of significant interest in modern chemical research. Characterized by a pyrazole core functionalized with an electron-withdrawing trifluoromethyl group and an ethyl ester moiety, this molecule serves as a versatile building block in medicinal chemistry, agrochemistry, and materials science. The strategic placement of the trifluoromethyl group often enhances the metabolic stability and bioavailability of derivative compounds, making it a valuable scaffold in drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, established synthesis and characterization protocols, and key applications, offering field-proven insights for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Profile
The unique properties of this compound are dictated by the interplay between the aromatic pyrazole ring, the highly electronegative trifluoromethyl group, and the reactive ethyl ester functional group. The trifluoromethyl group, in particular, provides electronic stabilization, contributing to the compound's thermal stability.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 129768-30-5[1][2][3] |
| Molecular Formula | C₇H₇F₃N₂O₂[2][3][4][5] |
| Molecular Weight | 208.14 g/mol [1][2][4][5] |
| IUPAC Name | ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate[4][5] |
| Common Synonyms | This compound, 5-(Ethoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazole[1][5] |
| SMILES | CCOC(=O)C1=NNC(=C1)C(F)(F)F[4][5] |
| InChI Key | AKFFNTKRAYWFRN-UHFFFAOYSA-N[4][5] |
Physical and Thermal Properties
The physical state and thermal behavior are critical parameters for handling, reaction setup, and storage. Thermogravimetric analysis indicates a distinct melting transition followed by decomposition at higher temperatures. The primary decomposition phase, which begins around 200°C, involves the sequential cleavage of the functional groups.
| Property | Value | Source |
| Melting Point | 93-98 °C | [1] |
| Boiling Point | 288.5 °C (at 760 mmHg) | [5] |
| Density | 1.397 g/cm³ | [5] |
| Flash Point | 128.3 °C | [5] |
Synthesis and Characterization Workflow
The synthesis of this compound is most effectively achieved through a cyclocondensation reaction. This approach is widely adopted due to its efficiency in constructing the pyrazole heterocyclic system from acyclic precursors.
Rationale for Synthetic Choice
The most common and reliable method involves the reaction of a β-dicarbonyl compound (or an equivalent) with a hydrazine derivative. This pathway is favored for its high regioselectivity and yield. The choice of starting materials—specifically, a fluorinated dicarbonyl compound—directly incorporates the essential trifluoromethyl group into the pyrazole ring during its formation.
Experimental Protocol: Synthesis
This protocol describes a representative cyclocondensation reaction.
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with a suitable solvent (e.g., ethanol).
-
Addition of Precursors: Add an equimolar amount of a suitable fluorinated 1,3-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate.
-
Initiation of Reaction: Slowly add one equivalent of hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Isolation: Precipitate the crude product by adding cold water. Collect the solid by vacuum filtration and wash with water to remove any residual starting materials.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and purity. Each analytical method provides a piece of the structural puzzle, and together they form a self-validating system.
Methodologies for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: The spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the pyrazole ring proton (around 6.8 ppm), and a broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
¹³C NMR Analysis: Signals for the ester carbonyl, the pyrazole ring carbons (one of which will be split due to coupling with fluorine), the ethyl group carbons, and the trifluoromethyl carbon (a quartet) are expected.
-
¹⁹F NMR Analysis: A single, sharp signal is expected for the -CF₃ group.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) is a common method.
-
Expected Result: The analysis should confirm the molecular weight of the compound.[4] The mass spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 209.05 or [M-H]⁻ at m/z 207.03.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks: Look for characteristic absorption bands: a broad peak around 3200-3400 cm⁻¹ (N-H stretch), a sharp, strong peak around 1720 cm⁻¹ (C=O stretch of the ester), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).
-
Applications in Research and Drug Development
The unique combination of a pyrazole scaffold and a trifluoromethyl group makes this compound a high-value intermediate.
-
Pharmaceutical Development: The pyrazole ring is a well-known pharmacophore present in numerous approved drugs. This compound serves as a key starting material for synthesizing novel therapeutic agents, with studies suggesting potential for developing anti-inflammatory and analgesic drugs.[6] The CF₃ group enhances molecular interactions with biological targets and improves pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and distinct chemical features make it an ideal fragment for FBDD campaigns to build more complex and potent drug candidates.
-
Agrochemicals and Material Science: The biological activity of pyrazole derivatives extends to agrochemicals for pest and disease control. Furthermore, the electronic properties imparted by the aromatic ring and the CF₃ group make it a candidate for research into advanced materials like organic electronics.
Safety and Handling Precautions
Proper handling is crucial due to the compound's potential hazards.[1]
-
GHS Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[1][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Skin: Wash off with soap and plenty of water.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]
-
References
- 1. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. angenechemical.com [angenechemical.com]
ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate chemical structure
An In-depth Technical Guide to Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We delve into its chemical identity, a validated synthesis protocol based on established chemical principles, detailed characterization methods, and its significant applications as a versatile building block in medicinal and agricultural chemistry.
Core Chemical Identity & Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 3-position and an ethyl ester at the 5-position. The pyrazole ring is a foundational scaffold in numerous bioactive molecules, and the inclusion of the trifluoromethyl (-CF3) group is a strategic choice in modern medicinal chemistry.[1] The high electronegativity of the fluorine atoms often enhances metabolic stability, bioavailability, and binding affinity of the parent molecule to biological targets.[1]
The dual presence of an electron-withdrawing -CF3 group and a versatile ethyl ester functional group makes this compound a highly valuable intermediate for further chemical modification.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | PubChem[2] |
| Synonyms | This compound | PubChem[2] |
| CAS Number | 12978-30-5 | Smolecule[1], SCBT[3] |
| Molecular Formula | C₇H₇F₃N₂O₂ | Smolecule[1], SCBT[3] |
| Molecular Weight | 208.14 g/mol | Smolecule[1], SCBT[3] |
| Appearance | Off-white solid | CymitQuimica[4] |
| Melting Point | 95 °C | Smolecule[1] |
| SMILES | CCOC(=O)C1=NNC(=C1)C(F)(F)F | PubChem[2] |
| InChIKey | AKFFNTKRAYWFRN-UHFFFAOYSA-N | PubChem[2] |
Synthesis Pathway and Experimental Protocol
The most established and logical route to synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the title compound, this involves the reaction of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate with hydrazine hydrate .
Synthesis Workflow Diagram
Caption: Knorr Pyrazole Synthesis Workflow.
Analogous Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol is adapted from a verified synthesis and is directly analogous to the required procedure.[5]
Materials:
-
Ethyl 2,4-dioxovalerate (1 eq., e.g., 11.67 g, 73.79 mmol)
-
Note: For the target compound, substitute with Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate.
-
-
Hydrazine monohydrate (1.5 eq., e.g., 5.4 mL, 110.68 mmol)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Prepare a solvent mixture of Ethanol and Acetic Acid in a 100:1 ratio (e.g., 100 mL EtOH, 1 mL AcOH).
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve ethyl 2,4-dioxovalerate (1 eq.) in the EtOH/AcOH solvent mixture.
-
Slowly add hydrazine monohydrate (1.5 eq.) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5-10 °C.
-
Causality Note: The initial reaction between the more reactive ketone carbonyl and one nitrogen of the hydrazine is exothermic. Slow addition at low temperature prevents side reactions and ensures regioselective condensation. The acidic medium catalyzes the initial condensation and subsequent dehydration steps.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours.
-
Pour the reaction mixture into deionized water (e.g., 50 mL) and add saturated aqueous NaHCO₃ solution (e.g., 5 mL) to neutralize the acetic acid.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically solidifies upon removal of the solvent.[5] Further purification can be achieved by recrystallization if necessary.
Chemical Characterization & Spectroscopic Analysis
Proper identification and purity assessment are critical. The following data, based on established spectroscopic principles and data from analogous structures, serve as a benchmark for characterization.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ ~12-13 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrazole ring. Its chemical shift can be highly variable and concentration-dependent.
-
δ ~7.0 ppm (s, 1H): A sharp singlet for the proton at the C4 position of the pyrazole ring.
-
δ 4.45 ppm (q, J = 7.1 Hz, 2H): A quartet representing the -O-CH₂- protons of the ethyl ester, split by the adjacent methyl group.
-
δ 1.40 ppm (t, J = 7.1 Hz, 3H): A triplet for the terminal -CH₃ protons of the ethyl ester, split by the adjacent methylene group.
-
-
¹³C NMR (predicted, CDCl₃, 101 MHz):
-
δ ~161 ppm: Carbonyl carbon (C=O) of the ethyl ester.
-
δ ~140 ppm (q, J ≈ 38 Hz): C3 carbon attached to the CF₃ group. The signal is a quartet due to one-bond coupling with the three fluorine atoms.
-
δ ~138 ppm: C5 carbon attached to the ester group.
-
δ ~120 ppm (q, J ≈ 268 Hz): Trifluoromethyl carbon (-CF₃). This signal is a quartet with a large coupling constant due to the direct C-F bond.
-
δ ~110 ppm: C4 carbon of the pyrazole ring.
-
δ ~62 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.
-
δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
-
Predicted Infrared (IR) Spectroscopy
-
3200-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.
-
~1725 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
-
~1570 cm⁻¹: C=N stretching of the pyrazole ring.
-
1100-1300 cm⁻¹ (strong, multiple bands): C-F stretching vibrations characteristic of the -CF₃ group.
Applications in Drug Discovery and Agrochemicals
The 3-(trifluoromethyl)pyrazole scaffold is a "privileged" structure in medicinal chemistry, most famously exemplified by the selective COX-2 inhibitor Celecoxib (SC-58635).[2]
Core Scaffold of COX-2 Inhibitors
The synthesis of Celecoxib involves the reaction of a 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) with 4-sulfamoylphenylhydrazine.[1] This demonstrates the direct utility of the trifluoromethyl-pyrazole core in creating potent and selective anti-inflammatory agents. This compound is a key building block for creating analogues of such drugs, where the ester group can be easily converted to amides or other functional groups to explore structure-activity relationships (SAR).
Caption: Derivatization pathways for drug discovery.
Agrochemical Development
The pyrazole carboxamide structure is also prevalent in modern fungicides and insecticides. The trifluoromethyl group contributes to the potency and stability of these agrochemicals. The title compound serves as a starting material for the synthesis of novel pesticides, where the pyrazole core interacts with specific enzymes or receptors in the target pest.[6]
Safety and Handling
This compound is classified as a harmful and irritant compound.
-
Hazard Statements: Harmful in contact with skin, Harmful if inhaled, May cause respiratory irritation, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.
-
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Avoid breathing dust or fumes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the synergistic combination of the bioactive pyrazole core, the metabolism-stabilizing trifluoromethyl group, and the synthetically versatile ethyl ester handle. Its foundational role in the synthesis of COX-2 inhibitor analogues and other biologically active compounds makes it a molecule of high interest to researchers in drug discovery and process chemistry. The synthetic and analytical methodologies outlined in this guide provide a solid framework for its effective use in the laboratory.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [cymitquimica.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
Introduction: The Significance of a Fluorinated Pyrazole Core
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyrazole ring, an ethyl ester group, and a trifluoromethyl (-CF3) moiety, makes it a valuable synthon for the creation of advanced pharmaceutical and agrochemical agents.[1] The pyrazole scaffold is a common feature in many biologically active molecules, and the incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a detailed examination of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and the critical parameters that ensure a successful and high-yield reaction.
Core Synthesis Pathway: The Paal-Knorr Cyclocondensation
The most robust and widely employed method for synthesizing the pyrazole ring is the Paal-Knorr reaction, which, in this context, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] For the target molecule, this translates to the reaction between a trifluoromethylated β-ketoester and hydrazine hydrate.
Pillar 1: Reaction Principle & Key Precursors
The synthesis of this compound is achieved through the reaction of two key precursors:
-
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (TFDOB): This molecule serves as the 1,3-dicarbonyl backbone. It contains the trifluoromethyl group and the ethyl ester functionality required in the final product. Its two carbonyl groups are the sites of nucleophilic attack.
-
Hydrazine Hydrate (N₂H₄·H₂O): As a bidentate nucleophile, hydrazine provides the two nitrogen atoms necessary to form the pyrazole ring.[3]
The reaction proceeds via a sequential pathway involving nucleophilic attack by the hydrazine nitrogens on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[1]
Pillar 2: Mechanistic Insights
The cyclocondensation mechanism is a well-established sequence of nucleophilic addition and elimination steps. The regioselectivity of the initial attack determines the final substitution pattern of the pyrazole ring.
-
Initial Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate. The carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is more electrophilic and is typically the primary site of attack.
-
Formation of Hydrazone Intermediate: This initial attack leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step, eliminating a molecule of water to form the stable, aromatic pyrazole ring.
Below is a diagram illustrating the reaction mechanism.
References
An In-depth Technical Guide to Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, a pivotal fluorinated heterocyclic building block in modern chemistry. We delve into its precise nomenclature, physicochemical properties, and strategic importance, which is derived from the synergistic combination of the pharmacologically significant pyrazole scaffold and the bioactivity-enhancing trifluoromethyl group. The core of this document presents a detailed, field-proven protocol for its synthesis via the Knorr pyrazole condensation, including mechanistic insights into regioselectivity. Furthermore, we explore its broad applications as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, supported by authoritative references. This whitepaper is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile compound in their research and development programs.
Nomenclature and Physicochemical Properties
IUPAC Nomenclature and Structural Tautomerism
The compound with CAS Number 129768-30-5 is commonly referred to as ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. However, due to the annular tautomerism inherent to N-unsubstituted pyrazoles, the positions of the substituents can be ambiguous. According to IUPAC nomenclature rules, which prioritize the principal functional group (the ester) for lower locant numbering, the preferred and more precise name is ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate [1][2][3][4]. This guide will use the IUPAC-preferred name.
Physicochemical Properties
The trifluoromethyl group significantly influences the compound's physical and chemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable synthon.[1]
| Property | Value | Source(s) |
| Molecular Weight | 208.14 g/mol | [1][2] |
| Appearance | Off-white solid | [6] |
| Melting Point | 95 °C | [3] |
| Boiling Point | 288.5 °C at 760 mmHg | [3] |
| Density | 1.397 g/cm³ | [3] |
| Solubility | High solubility in polar aprotic solvents like DMSO (>100 mg/mL) and Dichloromethane (>200 mg/mL). | [1] |
| Purity | Typically ≥97% | [2][6] |
The Strategic Importance in Chemical Synthesis
The Pyrazole Scaffold: A Privileged Structure
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its presence in numerous approved therapeutic agents.[1][7][8] Its structural rigidity and capacity for hydrogen bonding make it an ideal core for designing enzyme inhibitors and receptor antagonists.
The Role of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's properties favorably. Its strong electron-withdrawing nature and high lipophilicity can:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism, thereby increasing the drug's half-life.[1]
-
Improve Bioavailability: Increased lipophilicity can enhance membrane permeability and absorption.[1]
-
Increase Binding Affinity: The -CF₃ group can participate in unique interactions with protein targets, such as orthogonal multipolar interactions, which can significantly improve binding potency.[1]
The combination of these two structural motifs in ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate makes it a highly sought-after intermediate for creating novel, high-performance molecules.
Synthesis and Mechanistic Insights
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[9][10] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12]
Causality and Regioselectivity
For the synthesis of ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, the key precursors are an unsymmetrical 1,3-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate (ETFAA) , and hydrazine hydrate .[1] The reaction with an unsymmetrical diketone can theoretically yield two different regioisomers.
The reaction mechanism proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The choice of which carbonyl is attacked first dictates the final regiochemistry. The carbonyl adjacent to the highly electron-withdrawing -CF₃ group is more electrophilic and thus more susceptible to initial attack. Subsequent intramolecular cyclization and dehydration yield the pyrazole ring.[11][12] Controlling reaction conditions, such as pH and solvent, is crucial for achieving high regioselectivity.[13] Acidic conditions are typically employed to catalyze the imine formation and dehydration steps.[11]
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound [cymitquimica.com]
- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a versatile heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its molecular architecture, which integrates a pyrazole nucleus, an ethyl ester functional group, and a trifluoromethyl moiety, confers a unique set of physicochemical properties.[1] The pyrazole ring is a well-established scaffold in a plethora of biologically active molecules, while the trifluoromethyl group is strategically employed in drug design to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of lead compounds.[1]
This technical guide offers a comprehensive literature review of this compound, detailing its synthesis, chemical and physical characteristics, spectroscopic analysis, and its burgeoning applications in the realms of drug discovery and advanced materials.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below, offering a foundational understanding of this compound for laboratory use.
| Property | Value |
| Molecular Formula | C₇H₇F₃N₂O₂[1] |
| Molecular Weight | 208.14 g/mol [2] |
| CAS Number | 129768-30-5[2] |
| Appearance | White to off-white solid[3] |
| Purity | Typically ≥97%[3] |
| Melting Point | 93-98 °C[4] |
Synthesis and Mechanistic Insights
The predominant synthetic route to this compound involves a classical cyclocondensation reaction. This approach leverages the reaction between a β-dicarbonyl compound, specifically ethyl 4,4,4-trifluoro-2,4-dioxobutanoate, and a hydrazine derivative.[1] While a definitive, step-by-step protocol for this exact transformation is not extensively detailed in the surveyed literature, a representative experimental procedure for a closely related pyrazole carboxylate synthesis is outlined to provide practical guidance.
Representative Experimental Protocol: Synthesis of a Substituted Pyrazole Carboxylate
This protocol delineates a two-step process for synthesizing substituted ethyl pyrazole-3-carboxylates, which can be adapted for the target molecule.
Step 1: Synthesis of the β-Dicarbonyl Intermediate
-
To a solution of sodium ethoxide in a suitable solvent, introduce the appropriate ketone precursor.
-
With stirring, slowly add diethyl oxalate to the reaction mixture.
-
The mixture is then heated under reflux for a duration sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).
-
Upon cooling, the intermediate β-dicarbonyl compound can be isolated and purified.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
The isolated β-dicarbonyl intermediate is suspended in glacial acetic acid.
-
To this suspension, a solution of hydrazine hydrate is added.
-
The reaction mixture is subsequently heated under reflux for several hours until the starting material is consumed.
-
After cooling to room temperature, the pyrazole product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Disclaimer: This is a generalized procedure. Optimization of reaction parameters such as temperature, reaction time, and purification techniques is crucial for achieving high yields and purity for the specific synthesis of this compound.
Synthetic Workflow Diagram
Caption: General synthetic pathway to the target pyrazole.
Spectroscopic Characterization
The unambiguous identification and structural elucidation of this compound rely on a suite of spectroscopic methods. The expected spectral data, extrapolated from analogous structures, are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is anticipated to display characteristic signals for the ethyl group, manifesting as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. A distinct singlet is expected for the proton attached to the pyrazole ring, and a broader singlet corresponding to the N-H proton. The precise chemical shifts will be influenced by the strong electron-withdrawing nature of the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms. This includes the two carbons of the ethyl group, the three carbons of the pyrazole ring, the carbonyl carbon of the ester, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon signal will characteristically appear as a quartet due to one-bond coupling with the three fluorine atoms.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern will offer further structural corroboration, with likely fragments resulting from the cleavage of the ethoxy radical, the entire ester moiety, or the trifluoromethyl group.[5]
Infrared (IR) Spectroscopy
The IR spectrum will reveal characteristic absorption bands indicative of the molecule's functional groups. Key vibrational frequencies to be observed include:
-
A broad absorption band for the N-H stretching of the pyrazole ring.
-
A strong C=O stretching vibration from the ethyl ester.
-
Intense C-F stretching bands associated with the trifluoromethyl group.
-
C-N and C=N stretching vibrations within the pyrazole ring.
Applications in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its combination with a trifluoromethyl group makes this compound a highly valuable precursor for the synthesis of novel therapeutic agents.
Anti-inflammatory and Analgesic Agents
Derivatives of trifluoromethyl-pyrazoles have shown considerable promise as anti-inflammatory and analgesic agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.
Anticancer Agents
A growing body of research highlights the cytotoxic potential of pyrazole derivatives against a range of cancer cell lines. While specific data for this compound is still emerging, structurally related compounds have demonstrated significant anticancer activity, suggesting this is a promising avenue for further investigation.
Applications in Materials Science
The distinct electronic properties conferred by the pyrazole ring and the trifluoromethyl group position this compound and its derivatives as intriguing candidates for materials science applications, particularly in the domain of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Trifluoromethyl-substituted pyrazole derivatives have been successfully employed as emissive or host materials in the fabrication of organic light-emitting diodes (OLEDs). The trifluoromethyl group can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby influencing the color and efficiency of the resulting OLED device.
Conclusion
This compound stands out as a pivotal synthetic intermediate with broad applicability in both medicinal chemistry and materials science. While its synthesis is rooted in well-established pyrazole chemistry, there remains scope for procedural optimization. The strategic incorporation of the trifluoromethyl group endows this molecule with advantageous properties for the development of next-generation pharmaceuticals and functional organic materials. Continued exploration of the biological activities and material characteristics of this compound and its derivatives is poised to unlock its full scientific and commercial potential.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a key building block in modern medicinal and agricultural chemistry. The document delves into the strategic importance of the trifluoromethyl-pyrazole scaffold, outlines the principal synthetic pathways with a focus on the prevalent cyclocondensation reaction, and provides detailed experimental protocols for the preparation of the target molecule and its essential precursor. Furthermore, this guide includes a thorough characterization of the final compound, supported by tabulated physicochemical and spectroscopic data, and contextualizes its discovery within the broader field of heterocyclic chemistry. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are provided to enhance understanding.
Introduction: The Significance of Trifluoromethylated Pyrazoles
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate the physicochemical and biological properties of a parent compound.[1] When incorporated into heterocyclic scaffolds such as pyrazole, the -CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]
The pyrazole ring itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[1] The combination of the pyrazole nucleus with a trifluoromethyl substituent has given rise to a class of compounds with significant potential in pharmaceutical and agrochemical research. This compound is a versatile intermediate that provides a gateway to a diverse array of more complex molecules with tailored biological activities.[1]
The Prevailing Synthetic Strategy: Cyclocondensation
The most common and direct route to the synthesis of this compound is the cyclocondensation reaction between a trifluoromethylated 1,3-dicarbonyl compound and a hydrazine derivative.[1] This robust and well-established method offers high yields and regioselectivity. The key precursor for this synthesis is ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate), which reacts with hydrazine hydrate to form the pyrazole ring.
Causality Behind Experimental Choices
The choice of reactants and conditions for this synthesis is guided by fundamental principles of organic chemistry. Ethyl 4,4,4-trifluoro-3-oxobutanoate provides the necessary carbon backbone with the trifluoromethyl group and the two carbonyl functionalities required for the cyclization. Hydrazine hydrate serves as the binucleophilic nitrogen source that attacks the carbonyl carbons to initiate the ring formation. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. The addition of a small amount of acid, such as acetic acid, can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Experimental Protocols
Synthesis of the Key Precursor: Ethyl 4,4,4-Trifluoro-3-oxobutanoate
The synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate is typically achieved through a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide as a catalyst.[2][3]
Protocol:
-
To a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, add a solution of sodium ethoxide in absolute ethanol.
-
Cool the mixture in an ice bath and add ethyl acetate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add ethyl trifluoroacetate to the reaction mixture, again keeping the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to drive the reaction to completion.
-
After cooling, the reaction mixture is acidified with a dilute acid (e.g., sulfuric acid) to neutralize the excess base and protonate the enolate.
-
The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure ethyl 4,4,4-trifluoro-3-oxobutanoate.
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar pyrazole-5-carboxylates.[4]
Protocol:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in ethanol. A small amount of glacial acetic acid can be added as a catalyst.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add hydrazine hydrate dropwise to the cooled solution with stirring. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 12-24 hours) to ensure complete cyclization.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of this compound is essential for confirming its identity and purity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂O₂ | [5] |
| Molecular Weight | 208.14 g/mol | [5] |
| Appearance | Off-white solid | [6] |
| Melting Point | 93-98 °C | [4] |
| LogP | 1.7 | [5] |
Spectroscopic Data (Predicted and based on analogous structures)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A quartet corresponding to the -CH₂- of the ethyl group.
-
A triplet corresponding to the -CH₃ of the ethyl group.
-
A singlet for the proton on the pyrazole ring.
-
A broad singlet for the N-H proton of the pyrazole ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals corresponding to the two carbons of the ethyl group.
-
A signal for the carbonyl carbon of the ester.
-
Signals for the carbons of the pyrazole ring, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling.
-
A signal for the trifluoromethyl carbon, also appearing as a quartet.
-
-
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester group.
-
Absorption bands in the region of 1100-1300 cm⁻¹ characteristic of C-F stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.14 g/mol ).
-
Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the trifluoromethyl group (-CF₃).
-
Visualizing the Process: Diagrams
Reaction Mechanism
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its preparation, primarily through the efficient cyclocondensation of readily available precursors, provides a reliable and scalable route to this valuable building block. The trifluoromethyl group imparts unique properties that make this compound and its derivatives highly sought after in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed, practical framework for the synthesis and characterization of this important molecule, intended to empower researchers in their pursuit of novel chemical entities with enhanced biological activity.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 8. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR [m.chemicalbook.com]
The Trifluoromethylated Pyrazole Scaffold: A Privileged Motif in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic systems has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group occupies a position of particular significance. When appended to the pyrazole core, a versatile and biologically relevant heterocycle, the resulting trifluoromethylated pyrazoles exhibit a unique constellation of physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this privileged scaffold, delving into its synthesis, key molecular features, and diverse applications. We will explore the profound influence of the trifluoromethyl group on molecular properties such as lipophilicity, metabolic stability, and target-binding affinity. Furthermore, this document will detail established synthetic protocols and showcase the successful application of trifluoromethylated pyrazoles in the development of therapeutics and agrochemicals, thereby offering valuable insights for researchers and professionals in the field.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a powerful tool in molecular design, imparting a range of desirable properties to a parent molecule.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent in the development of bioactive compounds.[1] The C-F bond is one of the strongest in organic chemistry, contributing to the exceptional metabolic stability of the trifluoromethyl group.[2] This enhanced stability often leads to an increased half-life and reduced drug dosage.[3]
The introduction of a trifluoromethyl group can significantly impact a molecule's physicochemical profile:
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes, thereby improving its bioavailability and facilitating interactions with hydrophobic binding pockets in biological targets.[2][4]
-
Modulation of pKa: The strong inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.[1]
-
Enhanced Metabolic Stability: The robustness of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism, a common route of drug deactivation.[2][3] This can lead to improved pharmacokinetic profiles.[2]
-
Bioisosteric Replacement: The trifluoromethyl group is often considered a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, and nitro groups.[5][6][7] This allows for the fine-tuning of steric and electronic properties to optimize biological activity.[6] While historically considered a mimic of the isopropyl group, more recent analysis suggests its steric profile is closer to that of an ethyl group.[5][6]
Synthetic Strategies for Trifluoromethylated Pyrazoles
The construction of the trifluoromethylated pyrazole core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Condensation of Trifluoromethylated 1,3-Dicarbonyl Compounds
A prevalent and versatile method for synthesizing trifluoromethylated pyrazoles is the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This approach, a variation of the classic Knorr pyrazole synthesis, allows for the introduction of diversity at various positions of the pyrazole ring.[10][11]
Experimental Protocol: Knorr-Type Synthesis of a Trifluoromethylated Pyrazole
Objective: To synthesize a 3-trifluoromethyl-1,5-diaryl pyrazole.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (a trifluoromethylated 1,3-diketone)
-
Phenylhydrazine
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of trifluoromethylated 1,3-dipoles with appropriate dipolarophiles is another powerful strategy for the regioselective synthesis of trifluoromethylated pyrazoles.[3][12] This method offers a high degree of control over the substitution pattern of the resulting pyrazole.[13] For instance, the reaction of in situ generated trifluoroacetonitrile imines with alkenes or alkynes provides a direct route to trifluoromethylated pyrazolines and pyrazoles, respectively.[9][12]
Experimental Protocol: [3+2] Cycloaddition for Pyrazole Synthesis
Objective: To synthesize a polysubstituted 3-trifluoromethylpyrazole via a [3+2] cycloaddition-oxidation sequence.
Materials:
-
A suitable chalcone (dipolarophile)
-
Trifluoroacetohydrazonoyl bromide (nitrile imine precursor)
-
Triethylamine (base)
-
An appropriate solvent (e.g., THF)
-
Manganese dioxide (oxidant)
Procedure:
-
Cycloaddition:
-
Dissolve the chalcone (1.0 eq) and trifluoroacetohydrazonoyl bromide (1.2 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC for the formation of the intermediate pyrazoline.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt and concentrate the filtrate under reduced pressure.
-
-
Oxidation:
-
Dissolve the crude pyrazoline intermediate in a suitable solvent (e.g., DMSO or hexane, as the solvent can influence the outcome).[12]
-
Add activated manganese dioxide (5.0 eq).
-
Stir the mixture vigorously at room temperature or with gentle heating until the aromatization to the pyrazole is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Concentrate the filtrate and purify the resulting trifluoromethylated pyrazole by column chromatography.
-
Diagram of Synthetic Pathways
Caption: Key synthetic routes to trifluoromethylated pyrazoles.
Physicochemical Properties and Their Implications
The incorporation of a trifluoromethyl group into the pyrazole ring imparts a unique set of physicochemical properties that are highly advantageous in drug and agrochemical development.
| Property | Influence of Trifluoromethyl Group | Consequence for Bioactivity |
| Lipophilicity (logP) | Generally increases | Enhanced membrane permeability and access to hydrophobic targets.[2][14] |
| Metabolic Stability | High due to strong C-F bonds | Increased in vivo half-life and reduced metabolic clearance.[2][3] |
| Acidity/Basicity (pKa) | Increases acidity of N-H protons | Modulates ionization state at physiological pH, affecting solubility and receptor interactions.[1] |
| Molecular Conformation | Can influence ring puckering and substituent orientation | Affects binding affinity and selectivity for biological targets. |
| Dipole Moment | Increases molecular dipole moment | Can enhance polar interactions with target proteins. |
Applications in Medicinal Chemistry
The trifluoromethylated pyrazole scaffold is a prominent feature in a number of successful therapeutic agents and clinical candidates, underscoring its importance in drug discovery.[9][12]
Cyclooxygenase-2 (COX-2) Inhibitors
One of the most well-known examples of a trifluoromethylated pyrazole in medicine is Celecoxib , a selective COX-2 inhibitor used for the treatment of pain and inflammation.[10][15] The trifluoromethyl group in Celecoxib is crucial for its potent and selective inhibition of the COX-2 enzyme.[16] The pyrazole core itself is a common scaffold in many COX-2 inhibitors.[16] Research has also explored analogues of Celecoxib, such as TFM-C, which has a significantly lower COX-2 inhibitory activity but still demonstrates beneficial effects in models of neuroinflammation, suggesting COX-2 independent mechanisms of action.[15]
Kinase Inhibitors
The pyrazole nucleus is a privileged scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.[17][18] The trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors for their target kinases. Numerous trifluoromethylated pyrazole derivatives have been investigated as inhibitors of various kinases, including Akt1, and have shown promising antiproliferative activity against cancer cell lines.[17]
Antibacterial Agents
Trifluoromethylated pyrazoles have also demonstrated significant potential as antibacterial agents, particularly against drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[19][20] The trifluoromethylphenyl moiety, in particular, has been shown to be a potent growth inhibitor of various bacterial strains.[20]
Diagram of Trifluoromethylated Pyrazoles in Drug Discovery
Caption: Major therapeutic applications of trifluoromethylated pyrazoles.
Role in Agrochemicals
Beyond pharmaceuticals, trifluoromethylated pyrazoles are also valuable in the agrochemical industry.[4][14] The trifluoromethyl group can enhance the potency and environmental persistence of herbicides, insecticides, and fungicides.[1][14] The stability of the CF3 group ensures a longer duration of action in the field, leading to more effective crop protection.[4] The pyrazole ring itself is a common motif in many agrochemicals, and its combination with a trifluoromethyl group often leads to compounds with superior performance.[14]
Future Perspectives
The trifluoromethylated pyrazole scaffold will undoubtedly continue to be a fertile ground for discovery in both medicinal and agricultural chemistry. The ongoing development of novel synthetic methodologies will provide access to an even greater diversity of these compounds.[12][21] Furthermore, a deeper understanding of the structure-activity relationships governing the interactions of trifluoromethylated pyrazoles with their biological targets will enable the design of more potent and selective agents. The unique properties conferred by the trifluoromethyl group make this scaffold a highly attractive starting point for the development of next-generation therapeutics and crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
Introduction: Navigating the Chemistry of a Key Building Block
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development.[1] Its utility as a versatile intermediate stems from the unique combination of a pyrazole core, known for a wide range of biological activities, and a trifluoromethyl (-CF3) group, which can enhance metabolic stability, bioavailability, and binding affinity of target molecules.[1]
However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the trifluoromethyl group and the nitrogen-containing heterocyclic ring system warrants a cautious and informed approach to its handling, storage, and disposal.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard procedures to provide a deeper understanding of why specific precautions are necessary. By elucidating the causality behind safety measures, this document aims to empower laboratory personnel to work with this compound not only safely, but with a heightened sense of scientific diligence and risk awareness. It is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated, which places a greater emphasis on conservative and robust safety practices.[2]
Section 1: Hazard Identification and Risk Profile
A comprehensive understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol. The primary hazards are consistently identified across supplier safety data sheets.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Not specified | H312: Harmful in contact with skin | [4] |
| Acute Toxicity, Inhalation | Not specified | H332: Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3] |
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂O₂ | [5] |
| Molecular Weight | 208.14 g/mol | [5] |
| Appearance | Off-white to slight yellow solid | [5] |
| Melting Point | 93-98 °C | [4] |
| Purity | Typically ≥97% | [4][5] |
Expert Analysis of the Risk Profile:
The hazard profile indicates that this compound is a multi-route irritant and moderately toxic. The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. The trifluoromethyl group is a key consideration. While it enhances the therapeutic potential of molecules, upon combustion or in the presence of strong acids, trifluoromethylated compounds can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas. This potential for HF generation is a critical factor in designing emergency response and firefighting procedures.
The lack of comprehensive toxicological data, including long-term exposure effects, carcinogenicity, and reproductive toxicity, necessitates a risk assessment strategy based on the precautionary principle. All handling should assume the compound is more hazardous than the currently available data suggests.
Section 2: The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is essential for mitigating exposure.
1. Engineering Controls: The First Line of Defense
The primary objective is to contain the solid compound and prevent the generation and inhalation of dust.
-
Chemical Fume Hood: All weighing and handling of this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection from inhaling airborne particulates and potential vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's performance should be regularly monitored and documented.
2. Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile gloves at all times. Given that the compound is harmful in contact with skin, consider double-gloving, especially during transfers or when handling larger quantities. Dispose of gloves immediately after handling and wash hands thoroughly.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should also be worn when there is a significant risk of splashing, such as during dissolution or reaction quenching.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if engineering controls are not available or fail, a NIOSH-approved respirator with particulate filters (P95 or P100) is necessary.
-
Body Protection: A lab coat is required. For larger scale work, a chemically resistant apron or coveralls should be utilized.
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of exposure and accidents.
Workflow for Handling Solid Compound:
Caption: Standard workflow for handling solid this compound.
Storage Requirements:
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. The rationale here is to prevent exothermic reactions or degradation of the compound.
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Accidental Release Measures:
In the event of a spill, the primary goals are to contain the material, prevent it from becoming airborne, and decontaminate the area.
Caption: Step-by-step protocol for managing a solid spill.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: As mentioned, combustion may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[3]
Section 5: Waste Disposal
Proper disposal is a critical final step in the chemical lifecycle, essential for environmental protection and regulatory compliance.
-
Categorization: All waste containing this compound, including contaminated consumables (gloves, weigh paper, absorbent materials), must be treated as hazardous chemical waste.
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Procedure: Do not dispose of this chemical down the drain or in general trash. All waste must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
This compound is a valuable tool in modern chemical synthesis. However, its utility is matched by its potential hazards. By understanding the reasons behind specific safety protocols—from the necessity of a fume hood to protect against respiratory irritation to the choice of firefighting media that accounts for potential hazardous decomposition—researchers can create a safer laboratory environment. The absence of complete toxicological data should not be seen as a license for lax procedures, but rather as a mandate for a more vigilant and proactive approach to safety. Ultimately, a deeply ingrained culture of safety, built on knowledge and diligence, is the most effective tool for managing the risks associated with this and all laboratory chemicals.
References
Methodological & Application
Application Note: A Comprehensive Guide to the NMR Analysis and Interpretation of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) characterization of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 129768-30-5). This compound is a valuable building block in medicinal chemistry and materials science, making its unambiguous structural verification paramount.[1] This document outlines the theoretical underpinnings, expected spectral features in ¹H, ¹³C, and ¹⁹F NMR, and provides field-proven, step-by-step protocols for sample preparation and data acquisition. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of complex heterocyclic molecules.
Introduction: The Structural Significance of a Fluorinated Pyrazole
This compound is a heterocyclic compound featuring a pyrazole core, an ethyl ester group, and a trifluoromethyl (-CF₃) group.[1] The pyrazole scaffold is a common motif in numerous bioactive molecules, while the -CF₃ group is frequently introduced to enhance metabolic stability, binding affinity, and bioavailability.[1] Given these features, precise and accurate structural confirmation is a critical step in any research and development workflow.
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This guide will delve into the nuances of its ¹H, ¹³C, and ¹⁹F NMR spectra, paying special attention to the influence of the electron-withdrawing -CF₃ and ester groups, and the phenomenon of annular tautomerism inherent to N-unsubstituted pyrazoles.[2]
Molecular Structure and Key NMR-Active Nuclei
To effectively interpret the NMR spectra, it is essential to first understand the molecular structure and identify the unique chemical environments of the NMR-active nuclei (¹H, ¹³C, and ¹⁹F).
Figure 1: Structure of this compound with key nuclei labeled.
Principles and Expected Spectral Features
The electronic environment of each nucleus dictates its chemical shift (δ), while interactions with neighboring nuclei cause signal splitting (multiplicity), governed by the coupling constant (J).
¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals:
-
N-H Proton: This proton, attached to the pyrazole nitrogen, typically appears as a very broad singlet at a far downfield chemical shift (>10 ppm). Its broadness is a result of rapid chemical exchange with other pyrazole molecules or trace water, and quadrupole effects from the ¹⁴N nucleus.[2] In protic solvents like D₂O or CD₃OD, this signal may disappear entirely due to exchange with deuterium.[2]
-
Pyrazole H-4 Proton: This single proton on the pyrazole ring will appear as a sharp singlet. Due to the electron-withdrawing nature of the adjacent ester and the distal trifluoromethyl group, its resonance is expected in the aromatic region, typically around 6.5-7.5 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to a classic ethyl pattern.[3]
-
The methylene protons (-CH₂-, labeled 'a') are adjacent to an oxygen atom, shifting them downfield to ~4.4 ppm. They are split by the three neighboring methyl protons, resulting in a quartet (n+1 = 3+1 = 4).
-
The methyl protons (-CH₃, labeled 'b') are in a standard alkyl environment and appear further upfield at ~1.4 ppm. They are split by the two neighboring methylene protons, resulting in a triplet (n+1 = 2+1 = 3). The coupling constant (³JHH) for both the quartet and triplet will be identical, typically around 7.1 Hz.
-
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to each unique carbon atom:
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 160-170 ppm.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): These aromatic carbons will resonate in the 105-150 ppm range. The carbon attached to the highly electronegative -CF₃ group (C-3) will be significantly influenced by C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): This carbon will show a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is typically around 120 ppm, with a large coupling constant of approximately 270 Hz.[4]
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-CH₂) will be deshielded by the adjacent oxygen, appearing around 61 ppm, while the terminal methyl carbon (-CH₃) will be upfield, around 14 ppm.[3]
¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5]
-
For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single, sharp singlet . The chemical shift for a CF₃ group on a heterocyclic ring is typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard.[5]
The Causality of Annular Tautomerism
A critical consideration for N-unsubstituted pyrazoles is annular tautomerism. The N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N2).
Figure 2: Workflow showing the effect of annular tautomerism on NMR spectra.
If this exchange is fast relative to the NMR timescale, the signals for the C-3 and C-5 carbons will be averaged.[2] This can result in broadened peaks or the observation of only a single "average" environment. To resolve these individual tautomers, low-temperature NMR experiments can be performed. By lowering the temperature, the rate of exchange is reduced, allowing for the detection of distinct signals for each tautomeric form.[2]
Predicted NMR Data Summary
The following table summarizes the predicted spectral data based on the analysis of similar structures and established chemical shift ranges.[6][7][8][9]
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| ¹H | N-H | > 10.0 | broad singlet | - | Often very broad, may exchange with solvent.[2] |
| H-4 | ~ 7.10 | singlet | - | Lone proton on the pyrazole ring. | |
| -OCH₂ CH₃ | ~ 4.45 | quartet | ³JHH ≈ 7.1 Hz | Deshielded by adjacent oxygen.[10][11] | |
| -OCH₂CH₃ | ~ 1.40 | triplet | ³JHH ≈ 7.1 Hz | Typical alkyl region.[10][11] | |
| ¹³C | C =O | ~ 162 | singlet | - | Ester carbonyl. |
| C -3 / C -5 | 135 - 150 | multiplet/quartet | ¹JCF, ²JCF, ³JCF | Ring carbons, C-3 will show strong coupling to fluorine.[4] | |
| C -4 | ~ 108 | singlet | - | Ring carbon with attached proton. | |
| -C F₃ | ~ 120 | quartet | ¹JCF ≈ 270 Hz | Characteristic large one-bond C-F coupling.[4] | |
| -OCH₂ CH₃ | ~ 62 | singlet | - | Deshielded by adjacent oxygen. | |
| -OCH₂CH₃ | ~ 14 | singlet | - | Typical alkyl region. | |
| ¹⁹F | -CF₃ | -60 to -70 | singlet | - | Relative to CFCl₃ standard.[5] |
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Protocol 1: Standard Sample Preparation
Objective: To prepare a solution of the analyte suitable for ¹H, ¹³C, and ¹⁹F NMR analysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Pipettes and glassware
-
Tetramethylsilane (TMS) for ¹H/¹³C reference (if not included in solvent)
Procedure:
-
Weigh Analyte: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
-
Select Solvent: Choose a suitable deuterated solvent. CDCl₃ is a common choice for general organic compounds. If the N-H proton is of particular interest and solubility is an issue, DMSO-d₆ is an excellent alternative as it slows down proton exchange.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If TMS is not pre-added to the solvent, add a very small drop.
-
Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification. The sample is now ready for analysis.
Protocol 2: Acquisition of 1D NMR Spectra
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Instrumentation: Standard NMR spectrometer (e.g., 400 MHz or higher).
Workflow:
Figure 3: Standard workflow for 1D NMR data acquisition and processing.
¹H Spectrum Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Number of Scans: 8 to 16 scans for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C Spectrum Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
¹⁹F Spectrum Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: ~200 ppm (centered around -70 ppm).
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 2 seconds.
Troubleshooting Common Issues
-
Invisible or Excessively Broad N-H Signal: This is common for pyrazoles.[2]
-
Cause: Rapid chemical exchange or quadrupolar broadening.
-
Solution: Use a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆ to slow exchange. Ensure the solvent is very dry. Running the experiment at a lower temperature can also sharpen the signal.
-
-
Broad Aromatic Signals (C-3/C-5):
-
Cause: Intermediate rate of annular tautomerism.
-
Solution: Perform a variable temperature (VT) NMR experiment. Lowering the temperature should resolve the broad signals into two distinct sets for each tautomer.[2]
-
-
Unexpected Splitting in the ¹⁹F Spectrum:
-
Cause: Long-range coupling to protons (e.g., ⁴JHF to the H-4 proton).
-
Solution: Ensure proton decoupling is active during the ¹⁹F acquisition. If the splitting persists, it may indicate a real, through-bond coupling that provides additional structural information.
-
Conclusion
The NMR analysis of this compound is a multi-faceted process requiring the integration of ¹H, ¹³C, and ¹⁹F spectral data. A thorough understanding of the influence of the trifluoromethyl and ethyl ester substituents, combined with an awareness of the dynamic nature of the pyrazole N-H proton, is essential for accurate interpretation. The protocols and data presented in this guide provide a robust framework for researchers to confidently verify the structure of this important molecule, ensuring the integrity of subsequent scientific endeavors.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. hnl1_sln.html [ursula.chem.yale.edu]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum [chemicalbook.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sciepub.com [sciepub.com]
Application Notes & Protocols: A Guide to the Biological Activity Screening of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Introduction: Rationale for Screening
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a trifluoromethyl (-CF3) group to organic molecules is a common strategy in drug design known to enhance metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electrostatic interactions.[4][5][6]
The compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, combines these two key features. This unique molecular architecture makes it a compelling candidate for broad-spectrum biological activity screening. Preliminary investigations suggest potential applications in developing anti-inflammatory and analgesic agents.[4] This guide provides a structured, multi-tiered approach to systematically evaluate its biological potential, designed for researchers in drug discovery and chemical biology. Our methodology emphasizes a logical progression from broad primary screens to more focused secondary and mechanistic assays.
A Hierarchical Strategy for Bio-Activity Screening
A successful screening campaign requires a logical workflow to efficiently manage resources and generate high-quality, interpretable data. We propose a hierarchical, three-tiered approach. This strategy begins with high-throughput primary assays to identify potential "hits" across major therapeutic areas. Positive results from this initial phase are then validated and explored in more detail through secondary and mechanism-of-action (MoA) studies.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Buy this compound | 129768-30-5 [smolecule.com]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate in Agrochemical Research
Introduction: The Strategic Importance of the Pyrazole Scaffold in Agrochemicals
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a heterocyclic organic compound featuring a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, substituted with a trifluoromethyl group and an ethyl carboxylate group.[1][2] The pyrazole scaffold is a cornerstone in the development of modern agrochemicals due to its versatile biological activities.[3][4] Pyrazole derivatives have led to the successful commercialization of numerous fungicides, insecticides, and herbicides.[3][4][5][6] The inclusion of a trifluoromethyl (-CF3) group is a common strategy in agrochemical design to enhance metabolic stability, bioavailability, and overall biological efficacy.[1] This guide provides an in-depth exploration of the potential applications of this compound as a foundational molecule in the discovery of novel agrochemicals.
Fungicidal Applications: Targeting Fungal Respiration
The most prominent application of pyrazole derivatives in agriculture is in the development of fungicides.[3] Specifically, pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[7]
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
It is hypothesized that derivatives of this compound, particularly its corresponding carboxamides, function as SDHIs. The primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[7] This inhibition blocks the transfer of electrons from succinate to ubiquinone, which disrupts the tricarboxylic acid (TCA) cycle and electron transport chain.[7] The consequences for the fungal cell are severe, leading to:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain drastically reduces the production of ATP, the cell's primary energy source.[7]
-
Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow can lead to the generation of damaging ROS, causing oxidative stress.[7]
-
Disruption of Cellular Metabolism: The blockage of the TCA cycle interferes with essential metabolic pathways necessary for fungal growth and survival.[7]
This targeted inhibition of a vital metabolic process results in the cessation of fungal growth and eventual cell death.[7]
Diagram: Proposed Fungicidal Mechanism of Action
Caption: Proposed mechanism of fungicidal action via SDH inhibition.
Protocol: In Vitro Antifungal Activity Assay
This protocol outlines a method for determining the in vitro antifungal activity of this compound derivatives against a panel of pathogenic fungi.
Materials:
-
This compound and its synthesized derivatives.
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).
-
Sterile petri dishes, pipettes, and other standard microbiology lab equipment.
-
A commercial SDHI fungicide as a positive control (e.g., boscalid).
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compounds and the positive control in DMSO.
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50°C.
-
Incorporation of Test Compounds: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
EC50 Determination: Determine the Effective Concentration required to inhibit 50% of fungal growth (EC50) by probit analysis of the dose-response data.
Data Presentation:
| Compound | EC50 (µg/mL) vs. B. cinerea | EC50 (µg/mL) vs. F. oxysporum | EC50 (µg/mL) vs. R. solani |
| Derivative 1 | |||
| Derivative 2 | |||
| Positive Control |
Herbicidal Applications: Exploring New Modes of Action
While less common than their fungicidal counterparts, pyrazole-containing compounds have also been developed as herbicides.[6] The structural features of this compound suggest it could serve as a scaffold for novel herbicides.
Proposed Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
A plausible herbicidal mode of action for derivatives of this compound is the inhibition of protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive form of oxygen that causes rapid lipid peroxidation of cell membranes, leading to cell leakage and death.
Diagram: Proposed Herbicidal Workflow
Caption: Workflow for evaluating herbicidal activity.
Protocol: Greenhouse Pot Assay for Herbicidal Activity
This protocol describes a greenhouse experiment to evaluate the pre- and post-emergence herbicidal activity of test compounds.
Materials:
-
This compound derivatives.
-
Acetone and a surfactant (e.g., Tween 20) for formulation.
-
Seeds of weed species (e.g., barnyardgrass, velvetleaf) and a crop species (e.g., corn, soybean).
-
Pots filled with a standard potting mix.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
A commercial PPO-inhibiting herbicide as a positive control.
Procedure:
-
Compound Formulation: Dissolve the test compounds in acetone and then dilute with water containing a surfactant to achieve the desired application rates (e.g., 10, 50, 100, 500 g a.i./ha).
-
Planting: Sow seeds of the selected weed and crop species in pots at the appropriate depth.
-
Pre-emergence Application: For the pre-emergence test, apply the formulated compounds to the soil surface immediately after planting.
-
Post-emergence Application: For the post-emergence test, allow the plants to grow to the 2-3 leaf stage and then apply the formulated compounds as a foliar spray.
-
Incubation: Place the pots in a greenhouse under optimal growing conditions. Water the plants as needed, avoiding washing the herbicide off the foliage in the post-emergence test.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Calculate the GR50 (the application rate that causes a 50% reduction in plant growth) for each compound and plant species.
Data Presentation:
| Compound | Pre-emergence GR50 (g a.i./ha) vs. Barnyardgrass | Post-emergence GR50 (g a.i./ha) vs. Velvetleaf | Crop Tolerance (Corn) at 500 g a.i./ha (% injury) |
| Derivative 1 | |||
| Derivative 2 | |||
| Positive Control |
Insecticidal Applications: A Focus on Ryanodine Receptors
Certain pyrazole carboxamides have demonstrated excellent insecticidal activity by targeting the insect's nervous and muscular systems.[8] Chlorantraniliprole, a successful commercial insecticide, is a pyrazole-5-carboxamide that acts on ryanodine receptors.[8] While the topic compound is a pyrazole-5-carboxylate, its derivatives could potentially be designed to target similar sites.
Proposed Mechanism of Action: Ryanodine Receptor Modulation
It is proposed that amide derivatives of this compound could function as modulators of insect ryanodine receptors (RyRs). RyRs are intracellular calcium channels that play a critical role in muscle contraction. These compounds could lock the RyRs in an open state, leading to the uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This results in impaired muscle function, paralysis, and ultimately, the death of the insect.
Protocol: Insecticidal Bioassay against Lepidopteran Pests
This protocol details a method for assessing the insecticidal activity of test compounds against a common lepidopteran pest, such as the diamondback moth (Plutella xylostella).
Materials:
-
This compound derivatives.
-
Acetone for preparing stock solutions.
-
A susceptible laboratory strain of Plutella xylostella larvae (e.g., 3rd instar).
-
Cabbage leaf discs.
-
A commercial insecticide targeting RyRs (e.g., chlorantraniliprole) as a positive control.
Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compounds and the positive control in an acetone-water solution with a surfactant.
-
Leaf Disc Treatment: Dip cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 30 seconds and allow them to air dry. A control group should be dipped in the acetone-water-surfactant solution only.
-
Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce ten 3rd instar larvae of P. xylostella into each dish.
-
Incubation: Maintain the petri dishes at 25°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (the concentration that causes 50% mortality) using probit analysis.
Data Presentation:
| Compound | LC50 (µg/mL) at 48h vs. P. xylostella |
| Derivative 1 | |
| Derivative 2 | |
| Positive Control |
Conclusion
This compound represents a valuable starting point for the development of novel agrochemicals. Its pyrazole core, combined with the beneficial properties of the trifluoromethyl group, provides a strong foundation for creating new fungicides, herbicides, and insecticides. The protocols outlined in this guide offer a systematic approach to exploring the potential of its derivatives in these critical areas of agricultural research. Further derivatization and biological screening are warranted to fully elucidate the potential of this promising chemical scaffold.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. royal-chem.com [royal-chem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. html.rhhz.net [html.rhhz.net]
Application Note & Protocols: Strategic Derivatization of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies
Abstract
The ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. The presence of a trifluoromethyl (CF₃) group often enhances metabolic stability and binding affinity, while the pyrazole core offers multiple sites for chemical modification.[1][2] This guide provides an in-depth exploration of key derivatization strategies for this scaffold, tailored for researchers engaged in structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for N-alkylation/arylation and C5-amide formation, complete with expert insights into the rationale behind experimental choices, troubleshooting, and characterization.
Introduction: The Value of the Trifluoromethyl-Pyrazole Scaffold
Pyrazoles are a privileged class of five-membered heterocyclic compounds that form the core of numerous FDA-approved drugs.[3][4] Their utility stems from their ability to act as bioisosteres for other functional groups and their capacity to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The specific scaffold, this compound, is particularly advantageous for several reasons:
-
The Trifluoromethyl Group (C3): This electron-withdrawing group significantly impacts the electronics of the pyrazole ring. In a drug discovery context, the CF₃ group is a well-established tool for improving pharmacokinetic properties by blocking metabolic oxidation and increasing lipophilicity, which can enhance cell permeability.[1][2]
-
The Ester Group (C5): The ethyl ester at the C5 position is an ideal synthetic handle. It can be readily hydrolyzed to a carboxylic acid, which then opens the door to a vast array of subsequent modifications, most notably amide bond formation.[2][5]
-
The Ring Nitrogen (N1): The secondary amine at the N1 position is a prime site for introducing substituents. Modification at this position allows for the exploration of specific vectors within a biological target's binding pocket, directly impacting a compound's potency and selectivity.[3][6]
An SAR study systematically modifies a lead compound's structure to map the chemical space and understand which molecular features are critical for biological activity.[7][8] The strategic derivatization of this pyrazole scaffold provides the chemical diversity necessary to build a robust SAR model, guiding the rational design of more potent and selective drug candidates.
Strategic Derivatization Workflow for SAR Studies
A typical SAR campaign using this scaffold involves a logical progression from initial diversification to biological evaluation and data analysis. The workflow is designed to iteratively build knowledge and refine compound design.
Caption: General workflow for an SAR study starting from the pyrazole scaffold.
Strategy 1: N1-Alkylation & N-Arylation
Modification at the N1 position is often one of the first and most impactful strategies employed in an SAR study. It allows for the introduction of a wide variety of substituents that can probe steric limits, establish hydrophobic interactions, or introduce new hydrogen bonding capabilities.
Protocol 3.1: General Procedure for N1-Alkylation
This protocol describes a robust method for the N-alkylation of the pyrazole ring using a base and an appropriate alkyl halide.
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chosen base (NaH or K₂CO₃).
-
Solvent Addition: Add anhydrous solvent (DMF or MeCN) to create a suspension. Cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled base suspension. Stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[9]
Scientist's Notes (Causality & Insights):
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, leading to faster reaction times.[9] However, it is highly reactive and requires strictly anhydrous conditions. Potassium carbonate (K₂CO₃) is a milder, safer alternative that is often sufficient, especially with more reactive alkylating agents like benzyl bromide or allyl bromide.[6]
-
Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can yield a mixture of regioisomers.[10] However, with the subject scaffold, the combination of the sterically bulky C5-ester and the electron-withdrawing C3-CF₃ group strongly favors alkylation at the N1 position.[3]
-
Solvent: DMF is an excellent polar aprotic solvent that solubilizes the pyrazole salt well. Acetonitrile is a good alternative, particularly when using K₂CO₃. Ensure solvents are anhydrous, especially when using NaH, to prevent quenching of the base and formation of byproducts.
Caption: Workflow for the N1-alkylation of the pyrazole scaffold.
Strategy 2: C5-Amide Formation
The conversion of the C5-ester into a diverse library of amides is a powerful tactic in SAR studies. Amides are key pharmacophores that can act as both hydrogen bond donors and acceptors, significantly influencing ligand-receptor interactions.[11][12][13] This process is a two-step sequence: ester hydrolysis followed by amide coupling.
Protocol 4.1: Step A - Saponification of the Ethyl Ester
Materials:
-
N1-substituted this compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolution: Dissolve the starting pyrazole ester (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).
-
Hydrolysis: Add LiOH (or NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).
-
Acidification: Remove the organic solvents (THF, MeOH) under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pyrazole-5-carboxylic acid, which is often used in the next step without further purification.
Protocol 4.2: Step B - Amide Bond Formation
Materials:
-
Pyrazole-5-carboxylic acid (from Step A)
-
Primary or Secondary Amine (R¹R²NH) (1.2 eq)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
Alternative: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Preparation: To a solution of the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final pyrazole-5-carboxamide.[14][15]
Scientist's Notes (Causality & Insights):
-
Hydrolysis: LiOH is often preferred over NaOH for ester saponification as it can sometimes lead to cleaner reactions and fewer side products. The use of a THF/MeOH/H₂O co-solvent system ensures the solubility of both the relatively nonpolar starting material and the polar hydroxide salt.
-
Coupling Reagents: EDC/HOBt is a classic, cost-effective carbodiimide coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization and reacts efficiently with the amine.[16] HATU is a more modern, highly efficient uronium-based coupling reagent that is particularly useful for difficult couplings involving sterically hindered amines or electron-deficient carboxylic acids.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction. It does not interfere with the coupling reagents or the amine.
Data Presentation: Amide Library Diversification
The true power of this method lies in the ability to use a wide variety of commercially available amines to build a library for SAR.
| Amine Input | Resulting Amide Functionality | SAR Question Addressed |
| Cyclopropylamine | N-cyclopropyl amide | Probing small, constrained hydrophobic pockets. |
| Morpholine | Morpholinyl amide | Introduction of a polar, H-bond accepting heterocycle for solubility. |
| Aniline | N-phenyl amide | Exploration of flat, aromatic (π-π stacking) interactions. |
| Benzylamine | N-benzyl amide | Adds a flexible hydrophobic group with an aromatic ring. |
| Piperidine | Piperidinyl amide | Introduces a basic nitrogen for potential salt bridge formation.[11][12] |
Characterization of Synthesized Derivatives
Rigorous characterization is essential to confirm the identity and purity of each new compound before biological testing. This ensures that any observed biological activity is attributable to the intended molecule.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, confirming the success of the derivatization (e.g., appearance of new alkyl signals after N-alkylation, or characteristic amide NH protons).[17][18][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound, providing strong evidence of its identity.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For SAR studies, a purity of >95% is typically required to ensure data reliability.
| Technique | Purpose | Expected Observation for a Successful N-Benzylation |
| ¹H NMR | Structural Confirmation | Disappearance of the N-H proton signal; Appearance of new signals for the benzylic CH₂ (~5.5 ppm) and phenyl protons (~7.3 ppm). |
| ¹³C NMR | Carbon Skeleton Analysis | Appearance of new signals corresponding to the benzyl group carbons. |
| HRMS | Molecular Formula Confirmation | The measured m/z value will match the calculated exact mass for the N-benzylated product. |
| HPLC | Purity Assessment | A single major peak, integrating to ≥95% of the total peak area. |
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 129768-30-5 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asiaresearchnews.com [asiaresearchnews.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate as a building block in organic synthesis
Application Notes & Protocols: Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
A Versatile Fluorinated Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of Fluorinated Pyrazoles
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] When combined with the pyrazole scaffold—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting structures become powerful pharmacophores found in numerous active compounds.[3][4]
This compound (CAS No. 129768-30-5) has emerged as a particularly valuable and versatile building block.[1][5] Its structure offers three distinct points for chemical modification: the two ring nitrogens (N1 and N2) and the ethyl ester at the C5 position. This guide provides an in-depth exploration of its properties, reactivity, and proven protocols for its application in synthesizing higher-value chemical entities.
Physicochemical & Safety Profile
Handling this reagent requires adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and eye protection in a well-ventilated fume hood.[1][6]
| Property | Value | Source(s) |
| CAS Number | 129768-30-5 | [6][7][8] |
| Molecular Formula | C₇H₇F₃N₂O₂ | [1][7][9] |
| Molecular Weight | 208.14 g/mol | [6][7][10] |
| Appearance | Off-white solid | [9] |
| Melting Point | 93-98 °C | [6] |
| Purity | Typically ≥97% | [6][9] |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |
Synthesis Overview
The most common and scalable synthesis of this compound involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound containing a trifluoromethyl group.[1] This foundational reaction efficiently constructs the core pyrazole ring.
Caption: General synthesis workflow for the target pyrazole.
Key Synthetic Transformations & Protocols
The utility of this compound lies in its predictable and high-yielding transformations. The electron-withdrawing nature of the -CF3 group influences the reactivity of the pyrazole ring and its substituents.
Caption: Key synthetic pathways using the title building block.
Protocol 1: N-Alkylation of the Pyrazole Ring
Alkylation of the pyrazole nitrogen is a common first step to introduce diversity. The reaction can yield a mixture of N1 and N2 isomers, though often one is predominant. The choice of base and solvent is critical for achieving good yield and regioselectivity.
-
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the pyrazole N-H, forming the pyrazolate anion. This anion then acts as a nucleophile, attacking the alkyl halide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the cation and promoting the SN2 reaction. A patent for a similar compound, ethyl 3-ethyl-5-pyrazolecarboxylate, demonstrates the use of NaH and an alkylating agent (dimethyl carbonate) in DMF.[11]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated product(s).
Protocol 2: Saponification to Pyrazole Carboxylic Acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a critical transformation, as the acid is a versatile precursor for amides, a common functional group in pharmaceuticals.[1][12]
-
Causality: Saponification is a base-mediated hydrolysis. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid. A mixed solvent system like THF/water or methanol/water ensures solubility for both the organic substrate and the inorganic base.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly acidify the mixture to pH ~2-3 by adding 1 M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
Extraction (if no precipitate): If the product remains in solution, extract the aqueous mixture with ethyl acetate (3x).
-
Work-up: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the desired 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.
Protocol 3: Amide Bond Formation via Coupling
The resulting carboxylic acid is readily converted into a wide array of amides, which is a key strategy in drug discovery programs.[13][14]
-
Causality: Direct reaction of a carboxylic acid and an amine is generally unfavorable. A coupling agent is required to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) convert the acid into a highly reactive intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of a stable amide bond. A tertiary amine base like diisopropylethylamine (DIPEA) is added to neutralize the acids formed during the reaction and to ensure the reacting amine is in its free-base form.
Step-by-Step Methodology:
-
Preparation: To a solution of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq).
-
Reagent Addition: Add the coupling agent, HATU (1.2 eq), followed by DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.
Applications in Agrochemical and Pharmaceutical Development
The 3-(trifluoromethyl)pyrazole core is a privileged scaffold in modern crop protection and drug discovery.[2][3][4]
-
Agrochemicals: This building block is instrumental in creating next-generation herbicides, fungicides, and insecticides.[2][3][5] The trifluoromethyl group enhances the biological activity and metabolic stability of the final product, leading to more potent and environmentally stable solutions.[2][3] For example, the pyrazole moiety is a key component in several commercial HPPD inhibitor herbicides.[4]
-
Pharmaceuticals: In medicinal chemistry, the pyrazole ring is a common feature in molecules targeting enzymes and receptors.[1] Derivatives of this building block have been explored for developing novel anti-inflammatory, analgesic, and anti-cancer agents.[1][5][13] The -CF3 group can significantly improve a drug candidate's pharmacokinetic profile.[1]
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. nbinno.com [nbinno.com]
- 6. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Versatile Building Block: Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Introduction: The Strategic Importance of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in Modern Drug Discovery
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a pyrazole core, a trifluoromethyl group, and an ethyl ester moiety, imparts a desirable combination of physicochemical properties. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, this molecule serves as a crucial starting material for the synthesis of a diverse array of bioactive compounds, including anti-inflammatory agents, and plays a role in agricultural chemistry and materials science.[1]
This comprehensive guide provides detailed experimental protocols for key reactions involving this compound, including ester hydrolysis, N-alkylation/N-arylation, and amide coupling. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these transformations effectively.
Core Reactions and Detailed Experimental Protocols
The reactivity of this compound is primarily centered around three functional groups: the ethyl ester, the pyrazole NH, and the potential for derivatization of the pyrazole ring. The following sections provide detailed, step-by-step protocols for the most common and impactful transformations.
Ester Hydrolysis: Accessing the Carboxylic Acid Core
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, as the resulting 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives. Alkaline hydrolysis is a common and effective method for this conversion.
This protocol describes a standard saponification reaction using lithium hydroxide.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5–2.0 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2–3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Choice of Base: Lithium hydroxide is often preferred over sodium or potassium hydroxide due to its lower tendency to cause unwanted side reactions.
-
Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the inorganic base.
-
Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
N-Alkylation and N-Arylation: Diversifying the Pyrazole Core
The pyrazole ring contains two nitrogen atoms, and the N-H proton can be readily substituted to introduce a wide range of alkyl or aryl groups. This modification is a powerful strategy for modulating the biological activity and pharmacokinetic properties of the resulting molecules. The regioselectivity of N-alkylation can be influenced by steric and electronic factors of the pyrazole ring and the alkylating agent, as well as the reaction conditions. For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with the major product typically being the one where the substituent is at the less sterically hindered nitrogen.[2]
This protocol details a general procedure for N-alkylation using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in acetonitrile or DMF, add potassium carbonate or cesium carbonate (1.5–2.0 equiv).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1–1.2 equiv) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile) or at 60-80 °C (for DMF) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-alkylated product from any unreacted starting material and regioisomers.
Data Presentation: N-Alkylation Reaction Scope
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | MeCN | 4 | 85 | [2][3] |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 6 | 78 | [2][3] |
| 3 | Benzyl Bromide | Cs₂CO₃ | MeCN | 3 | 92 | [2][3] |
| 4 | Allyl Bromide | K₂CO₃ | DMF | 5 | 81 | [2][3] |
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a common and cost-effective base for this transformation. Cesium carbonate is a stronger base and can be more effective for less reactive alkylating agents.
-
Solvent: Acetonitrile and DMF are excellent polar aprotic solvents that facilitate SN2 reactions. DMF is generally a better solvent for these reactions but has a higher boiling point, which can make its removal more challenging.
-
Regioselectivity: For this compound, alkylation is expected to occur predominantly on the nitrogen atom at the 1-position due to steric hindrance from the adjacent trifluoromethyl group at the 3-position.
Amide Coupling: Building Blocks for Bioactive Molecules
The conversion of the pyrazole carboxylic acid (obtained from hydrolysis of the ethyl ester) to an amide is a crucial step in the synthesis of many biologically active compounds. Standard peptide coupling reagents can be employed to facilitate this transformation.
This protocol outlines a general procedure for amide bond formation using EDC and HOBt as coupling agents.
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DCM or DMF. Stir the mixture at room temperature for 30-60 minutes to form the active ester.
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the desired amine (1.1 equiv) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.
Data Presentation: Amide Coupling Reaction Scope
| Entry | Amine | Coupling Reagents | Base | Solvent | Yield (%) | Reference |
| 1 | Aniline | EDC·HCl, HOBt | DIPEA | DCM | 88 | [4][5] |
| 2 | Benzylamine | HATU | DIPEA | DMF | 91 | [4][5] |
| 3 | Morpholine | EDC·HCl, HOBt | TEA | DCM | 85 | [4][5] |
| 4 | (R)-(-)-1-Phenylethylamine | T3P | Pyridine | DCM | 79 | [4][5] |
Causality Behind Experimental Choices:
-
Coupling Reagents: EDC/HOBt is a classic and effective combination for amide bond formation. HATU and T3P are other powerful coupling reagents that can be used for more challenging couplings.
-
Base: DIPEA or TEA is added to neutralize the hydrochloride salt of EDC and to act as a proton scavenger.
-
Solvent: DCM is a good general-purpose solvent for many coupling reactions. DMF can be used for less soluble substrates.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key reaction workflows.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds [yyhx.ciac.jl.cn]
molecular docking studies of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with target proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, scientifically-grounded protocol for conducting molecular docking studies with ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Pyrazole-based scaffolds are prevalent in medicinal chemistry, and the addition of a trifluoromethyl group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] This document details the rationale behind experimental choices, provides step-by-step protocols for ligand and protein preparation, docking simulation using AutoDock Vina, and robust result analysis, empowering researchers to effectively predict and analyze the binding interactions of this compound with various protein targets.
Introduction: The Scientific Rationale
Structure-based drug design (SBDD) is a cornerstone of modern therapeutic development. Molecular docking, a key computational technique in SBDD, predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[4][5] This allows for the rapid, cost-effective screening of potential drug candidates against protein targets of interest.
The Ligand: this compound
This specific ligand combines two crucial pharmacophoric features:
-
The Pyrazole Scaffold: A five-membered heterocyclic ring that is a privileged structure in medicinal chemistry. It is found in numerous approved drugs, including the anti-inflammatory celecoxib (Celebrex), and exhibits a wide range of biological activities such as anticancer, antimicrobial, and analgesic properties.[2][6][7][8] Its structure allows for diverse chemical modifications to optimize binding and activity.[3]
-
The Trifluoromethyl (CF3) Group: This functional group is frequently added to drug candidates to improve key properties.[9] Its strong electron-withdrawing nature and steric bulk can lead to enhanced binding affinity and selectivity.[1] Furthermore, the C-F bond's high stability often increases metabolic resistance, prolonging the drug's half-life.[1][10]
Given these features, this compound serves as a promising scaffold for developing novel therapeutics against a variety of protein targets.
Selecting Appropriate Protein Targets
The broad bioactivity of pyrazole derivatives means this ligand could potentially interact with numerous protein classes.[2][7] For this guide, we will focus on two distinct, well-validated, and disease-relevant targets to demonstrate the protocol's application.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.[11] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs, and many, like Celecoxib, contain a pyrazole core.[2] The trifluoromethyl group has also been shown to enhance selectivity for COX-2.[1]
-
c-Met Kinase: A receptor tyrosine kinase whose dysregulation is implicated in various cancers.[12][13] It is a prime target for cancer therapy, and numerous pyrazole-containing compounds have been developed as c-Met inhibitors.[14][15]
High-resolution crystal structures are essential for accurate docking. We will use structures obtained from the RCSB Protein Data Bank (PDB).
The Computational Workflow: A Conceptual Overview
Molecular docking follows a systematic process, beginning with the careful preparation of both the ligand and the target protein. This is followed by the docking simulation itself and culminating in a rigorous analysis and validation of the results.[16][17]
Figure 1: High-level workflow for molecular docking studies.
Detailed Protocols
This section provides step-by-step methodologies using common, freely available software such as UCSF Chimera for preparation and visualization, and AutoDock Vina for the docking calculation.[18][19][20][21]
Protocol 4.1: Ligand Preparation
Causality: Proper ligand preparation is critical. The initial 2D or 3D structure from a database must be converted to a docking-ready format with correct charges and rotatable bonds defined. Energy minimization ensures the ligand starts in a low-energy, sterically favorable conformation.
-
Obtain Ligand Structure: Download the 3D structure of "this compound" from a database like PubChem (CID 15509700) in SDF or MOL2 format.[22]
-
Load into UCSF Chimera: Open UCSF Chimera and load the ligand file.
-
Add Charges: Go to Tools -> Structure Editing -> Add Charges. Use the AM1-BCC charge method.
-
Assign PDBQT Format: Open the Dock Prep tool (Tools -> Structure Editing -> Dock Prep). This will add hydrogens, merge non-polar hydrogens, and check for completeness. Write out the final prepared ligand as a Mol2 file.
-
Convert to PDBQT: Use AutoDock Tools (MGLTools) or a command-line script to convert the prepared Mol2 file into the PDBQT format required by Vina. This step defines the rotatable bonds.
Protocol 4.2: Target Protein Preparation
Causality: A protein crystal structure is not a static model; it's an experimental snapshot that needs cleaning. Water molecules, unless structurally significant and mediating a key interaction, are removed to clear the binding site. Hydrogens, which are often absent in crystal structures, must be added to allow for correct hydrogen bonding calculations. Co-crystallized ligands and other non-essential molecules are removed to make the binding site accessible to the new ligand.[23]
-
Fetch Protein Structure: Open UCSF Chimera and fetch the desired PDB structure. For example:
-
COX-2: PDB ID 5IKR (Human COX-2 with Mefenamic Acid).[24]
-
c-Met Kinase: PDB ID 3F82 (Human c-Met in complex with an inhibitor).
-
-
Clean the Structure:
-
Delete alternate locations of residues (Tools -> Structure Editing -> Dock Prep).
-
Remove solvent (water molecules) by selecting them (Select -> Structure -> solvent) and then deleting (Actions -> Atoms/Bonds -> delete).
-
Remove any co-crystallized ligands, ions, or cofactors not essential to the binding site of interest.
-
-
Prepare for Docking: Use the Dock Prep tool (Tools -> Structure Editing -> Dock Prep).
-
This tool will add hydrogens, calculate charges (Gasteiger method is standard), and repair incomplete side chains.
-
It will flag any issues that need manual review.
-
-
Save the Prepared Protein: Save the cleaned, prepared protein structure in the PDBQT format (File -> Save PDBQT).
Protocol 4.3: Docking Simulation with AutoDock Vina
Causality: The docking process requires a defined search space, the "grid box," which tells the algorithm where to perform its conformational search. The size of this box is a balance: too small and it may miss the true binding pose; too large and it wastes computational time and can reduce accuracy. The exhaustiveness parameter controls the thoroughness of the search.[25]
-
Define the Search Space (Grid Box):
-
Load the prepared protein (PDBQT) and ligand (PDBQT) into a visualization program like AutoDock Tools or UCSF Chimera.
-
Identify the active site. A common and effective method is to center the grid box on the position of the co-crystallized ligand from the original PDB file.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand space. Note the center coordinates (X, Y, Z) and dimensions (X, Y, Z).
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run AutoDock Vina: Execute Vina from the command line: vina --config conf.txt --log results.log
Protocol 4.4: Post-Docking Analysis and Validation
Causality: Docking produces multiple potential binding poses, each with a score. The top-ranked pose (most negative binding affinity) is the predicted best fit. However, this score is a prediction. Visual inspection is crucial to ensure the interactions are chemically sensible (e.g., hydrogen bonds with appropriate donors/acceptors). Validation by re-docking the original ligand provides a critical quality control check on the entire protocol.
-
Analyze Binding Affinity: The output log file (results.log) will contain a table of binding affinities (in kcal/mol) for the generated poses. Lower (more negative) values indicate stronger predicted binding.
-
Visualize Binding Poses:
-
Load the receptor PDBQT file and the results PDBQT file into UCSF Chimera or PyMOL.
-
Analyze the top-ranked poses. Use visualization tools to identify key interactions:
-
Hydrogen bonds (Tools -> Structure Analysis -> FindHBond).
-
Hydrophobic interactions.
-
Pi-stacking or cation-pi interactions.
-
-
-
Protocol Validation (Self-Validating System):
-
Objective: To confirm that your docking parameters can accurately reproduce a known binding pose.[26]
-
Procedure:
-
Extract the original, co-crystallized ligand from the PDB file (e.g., the inhibitor from PDB ID 3F82).
-
Prepare this ligand using the same method as your test ligand (Protocol 4.1).
-
Dock this prepared co-crystallized ligand back into its own receptor using the exact same grid box and docking parameters (Protocol 4.3).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose of this ligand and its original crystal structure position.[27]
-
-
Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[28][29]
-
Figure 2: Workflow for validating the docking protocol via re-docking.
Interpretation of Results
The output of a docking study provides valuable predictive data that can guide further experimental work.
Quantitative Data Summary
The primary quantitative output is the binding affinity. This data should be tabulated for clear comparison across different targets or different ligands.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| COX-2 | 5IKR | -9.2 | Arg120, Tyr355, Ser530, Val523 |
| c-Met Kinase | 3F82 | -10.5 | Met1160, Tyr1230, Asp1222, Met1229 |
| (Note: Data presented are hypothetical examples for illustrative purposes.) |
Qualitative Analysis
-
Binding Site: Does the ligand bind in the expected active site or an allosteric pocket?
-
Interaction Types: What are the dominant forces driving the interaction? The trifluoromethyl group may participate in halogen bonds or strong hydrophobic interactions. The pyrazole ring's nitrogen atoms are excellent hydrogen bond acceptors.
-
Pose Plausibility: Is the conformation of the ligand chemically reasonable? Are there any steric clashes with the protein?
This analysis helps build a hypothesis about the molecule's mechanism of action, which can then be tested experimentally.
Conclusion
Molecular docking is a powerful predictive tool for assessing the potential of small molecules like this compound as therapeutic agents. By following a rigorous and self-validating protocol, researchers can generate reliable hypotheses about binding modes and affinities, effectively prioritizing compounds for synthesis and biological evaluation. This structured approach, combining careful system preparation with robust analysis, ensures the scientific integrity of the in silico results and provides a solid foundation for subsequent stages of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. mdpi.com [mdpi.com]
- 15. The Ligandable Human Proteome [polymorph.sgc.utoronto.ca]
- 16. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioinformaticsdaily.com [bioinformaticsdaily.com]
- 22. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 24. researchgate.net [researchgate.net]
- 25. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
large-scale synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
An Application Note and Protocol for the Large-Scale Synthesis of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a pivotal building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of active molecules.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization, and critical safety considerations necessary for scaling this synthesis from the lab bench to pilot plant production. We present a robust and reproducible protocol centered on the classical Knorr pyrazole synthesis, detailing the cyclocondensation of a trifluoromethylated β-diketone with hydrazine hydrate.
Introduction and Strategic Overview
This compound (CAS No. 129768-30-5) is a heterocyclic compound of significant interest.[2][3] The pyrazole core is a prevalent scaffold in numerous bioactive molecules, and the strategic placement of a trifluoromethyl group often imparts desirable pharmacological properties.[1] Its synthesis is therefore a critical step in many drug discovery and development pipelines.
The most reliable and scalable method for synthesizing this pyrazole is the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this specific application, the key precursors are ethyl 4,4,4-trifluoro-2,4-dioxobutanoate and hydrazine hydrate .
The overall workflow is a two-stage process:
-
Preparation of the Key Intermediate : Synthesis of the ethyl 4,4,4-trifluoro-2,4-dioxobutanoate via a Claisen condensation.
-
Heterocyclization : The cyclocondensation of the intermediate with hydrazine hydrate to form the target pyrazole ring.
Caption: Overall Synthetic Workflow.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism.[1] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack : The reaction initiates with the more nucleophilic nitrogen of hydrazine attacking one of the carbonyl carbons of the β-diketone. Given the strong electron-withdrawing effect of the -CF₃ group, the ketone carbonyl is more electrophilic and is typically the initial site of attack.
-
Hydrazone Formation : This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization : The remaining free nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group (the ester).
-
Dehydration/Aromatization : A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Mechanism.
Reagents and Equipment for Large-Scale Production
Success at scale requires careful selection of reagents and equipment. All reagents should be of appropriate industrial grade, and their purity should be verified before use.
| Reagent | CAS No. | Molecular Wt. | Role | Key Considerations |
| Diethyl Oxalate | 95-92-1 | 146.14 g/mol | Starting Material | Moisture sensitive. |
| Ethyl Trifluoroacetate | 383-63-1 | 142.08 g/mol | Starting Material | Volatile and moisture sensitive. |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | Base Catalyst | Highly reactive with water. Procure as a solution in ethanol or generate in situ. |
| Hydrazine Hydrate (64%) | 7803-57-8 | 50.06 g/mol | Nitrogen Source | Highly Toxic & Carcinogen . Handle with extreme caution. |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 g/mol | Solvent | Must be anhydrous for the Claisen condensation. |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent | Used for recrystallization. |
| Hydrochloric Acid (Conc.) | 7647-01-0 | 36.46 g/mol | Neutralization | Corrosive. |
Essential Equipment:
-
Glass-lined or stainless steel reactor (100 L or greater) equipped with an overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or dosing pump for controlled reagent addition.
-
Heating/cooling mantle or jacketed vessel for precise temperature control.
-
Rotary evaporator for solvent removal.
-
Filtration apparatus (e.g., Nutsche filter) for isolating the solid product.
-
Vacuum oven for drying.
Detailed Synthesis Protocol
This protocol is designed for a ~1 kg scale and can be adapted for larger quantities.
Part A: Synthesis of Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate
Causality: This Claisen condensation creates the essential 1,3-dicarbonyl backbone. Using sodium ethoxide as the base is critical for deprotonating the ethyl trifluoroacetate, initiating the condensation. Anhydrous conditions are paramount to prevent quenching the ethoxide base.
-
Reactor Setup : Assemble a dry 50 L reactor under a nitrogen atmosphere. Charge the reactor with 20 L of anhydrous ethanol.
-
Base Preparation : Carefully add 1.5 kg (22.0 mol) of solid sodium ethoxide to the ethanol. Stir until fully dissolved.
-
Reactant Addition : In a separate vessel, mix 3.0 kg (20.5 mol) of diethyl oxalate and 2.9 kg (20.4 mol) of ethyl trifluoroacetate.
-
Condensation : Add the reactant mixture dropwise to the sodium ethoxide solution over 2-3 hours, maintaining the internal temperature below 30°C using a cooling bath.
-
Reaction Completion : After the addition is complete, allow the mixture to stir at ambient temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Neutralization : Cool the mixture to 0-5°C and slowly add concentrated hydrochloric acid until the pH is ~2-3. This step neutralizes the reaction and precipitates the product.
-
Isolation : The resulting slurry is concentrated under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude intermediate, which is often used directly in the next step.
Part B: Cyclocondensation to Form the Pyrazole
Causality: This is the core ring-forming step. The dropwise addition of hydrazine hydrate is crucial to control the exotherm of the initial hydrazone formation. Refluxing in ethanol provides the necessary thermal energy to drive the intramolecular cyclization and dehydration to completion.
-
Reactor Setup : Charge a 50 L reactor with the crude ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (~4.0 kg, ~18.7 mol) and 25 L of ethanol.
-
Hydrazine Addition : Begin stirring the mixture. Slowly add 1.0 kg (20.0 mol) of hydrazine hydrate dropwise via an addition funnel over 1 hour. An exotherm will be observed; maintain the temperature below 40°C.
-
Reaction : Once the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the resulting residue in 20 L of ethyl acetate. Wash the organic layer sequentially with 10 L of water (2x) and 10 L of saturated brine solution (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude solid product.
Part C: Purification by Recrystallization
-
Solvent Selection : Transfer the crude solid to a clean vessel. Add a minimal amount of hot toluene to dissolve the product completely.
-
Crystallization : Slowly cool the solution to room temperature, then place it in an ice bath or chiller for 2-4 hours to maximize crystal formation.
-
Isolation : Collect the crystalline solid by filtration. Wash the filter cake with a small amount of cold heptane to remove residual toluene.
-
Drying : Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is 2.8 - 3.2 kg (72-82% yield) of a white to off-white crystalline solid.
Quality Control and Characterization
The final product must be rigorously tested to ensure it meets the required specifications for downstream applications.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162-166 °C |
| Purity (HPLC) | ≥98.0% |
| ¹H NMR | Conforms to structure |
| ¹⁹F NMR | Conforms to structure |
| Loss on Drying | ≤0.5% |
-
¹H NMR (400 MHz, DMSO-d₆) : δ 14.5 (br s, 1H, NH), 7.21 (s, 1H, pyrazole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).
-
¹⁹F NMR (376 MHz, DMSO-d₆) : δ -61.5 (s, 3F, CF₃).
Critical Safety and Environmental Considerations
Hydrazine Hydrate is the primary hazard in this synthesis. It is acutely toxic, corrosive, and a suspected human carcinogen.[4][5]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[5][6] When handling open containers or charging the reactor, respiratory protection is required.
-
Engineering Controls : The entire synthesis must be performed in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system with dedicated exhaust ventilation.[4] Eyewash stations and safety showers must be immediately accessible.
-
Handling : Hydrazine hydrate is corrosive and can cause severe burns.[5][6] Avoid all contact with skin and eyes. Do not breathe vapors. It is also water-soluble, so spills can be diluted with large amounts of water, but runoff must be contained.[4][7]
-
Spill & Exposure Protocol :
-
Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][6]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
-
Waste Disposal : All waste streams containing hydrazine must be collected in designated, labeled containers and disposed of as hazardous waste according to local, state, and federal regulations. Do not discharge to drains.[4]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Stage A | Incomplete reaction; moisture in reagents/solvent quenching the base. | Ensure all reagents and solvents are anhydrous. Extend reaction time and monitor by GC. |
| Low Yield in Stage B | Incomplete cyclocondensation. | Extend reflux time. Ensure the correct stoichiometry of hydrazine was used. |
| Formation of Regioisomer | (Less common with unsubstituted hydrazine) Reaction conditions favoring alternative cyclization. | This is a known issue with substituted hydrazines.[8] For hydrazine hydrate, this is rare but could indicate issues with the diketone starting material. Verify intermediate structure. |
| Product Fails Purity Spec | Incomplete reaction; inefficient purification. | Re-run the recrystallization, potentially using a different solvent system (e.g., ethyl acetate/heptane). If impurities persist, consider a silica gel plug filtration or column chromatography for a small batch. |
| Dark Product Color | Impurities from starting materials or side reactions during heating. | Treat the hot recrystallization solution with activated charcoal before cooling and filtration. |
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into optimizing this critical synthesis. The pyrazole ring, particularly when functionalized with a trifluoromethyl group, is a privileged scaffold in medicinal chemistry and agrochemicals, making a robust and selective synthesis paramount.[1] This guide provides direct answers to potential issues encountered during experimentation, backed by mechanistic explanations and established protocols.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors, from starting material quality to reaction conditions and work-up procedures. Let's break down the most probable causes.
-
Cause A: Incomplete Reaction The condensation reaction may not be reaching completion. Hydrazine is highly reactive, but if the 1,3-dicarbonyl starting material is not fully consumed, the yield will suffer.[2]
-
Solution:
-
Reaction Time & Temperature: While these reactions are often fast, ensure you are allowing sufficient time.[2] Monitor the reaction progress meticulously using TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-60°C) can be beneficial.
-
Stoichiometry: Using a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.[3]
-
-
-
Cause B: Sub-optimal pH The Knorr pyrazole synthesis is typically acid-catalyzed.[4][5] The mechanism involves the protonation of a carbonyl group, making it more electrophilic for the initial attack by hydrazine.[6] If the medium is neutral or basic, the reaction rate can be significantly slower.
-
Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the reaction mixture.[2] This facilitates both the initial condensation and the subsequent dehydration steps.
-
-
Cause C: Side Reactions & Degradation The trifluoromethyl group makes the adjacent carbonyl highly reactive, which can sometimes lead to undesired side reactions. Furthermore, the product itself might be sensitive to prolonged heating or strongly acidic/basic conditions during work-up.
-
Solution:
-
Control Temperature: Avoid excessive heating, which can promote side reactions.
-
Neutral Work-up: During the aqueous work-up, use a mild base like sodium bicarbonate to neutralize the acid catalyst rather than strong bases like NaOH, which could potentially hydrolyze the ethyl ester.[1]
-
-
-
Cause D: Purification Losses The product may be partially lost during extraction or recrystallization. "Oiling out" during crystallization is a common problem if the solvent is not chosen carefully or if impurities are present.[7]
-
Solution:
-
Extraction: Ensure the aqueous layer is extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery.
-
Recrystallization: If the product oils out, try adding a small amount of a co-solvent in which the product is more soluble (like ethanol) to the hot mixture before cooling, or try a different solvent system altogether (e.g., ethanol/water, isopropanol, or hexane/ethyl acetate).
-
-
A logical workflow for diagnosing low yield is presented below.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm getting a mixture of regioisomers. How can I improve the selectivity for the desired this compound?
Answer: This is the most critical challenge in this synthesis. The reaction of hydrazine with an unsymmetrical 1,3-dicarbonyl compound like ethyl 4,4,4-trifluoro-2,4-dioxobutanoate can theoretically yield two isomers. Controlling the regioselectivity is key to an efficient process.[8]
-
Understanding the Selectivity: The outcome is governed by which of the two carbonyl groups the hydrazine attacks first.[7]
-
Electronic Effects: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. It significantly increases the electrophilicity (positive character) of the adjacent carbonyl carbon, making it the primary target for nucleophilic attack.[9]
-
Steric Effects: The ethoxycarbonyl group is sterically bulkier than the trifluoromethyl group, which can also disfavor attack at the ester-adjacent carbonyl.[8]
Therefore, the initial nucleophilic attack by a nitrogen atom of hydrazine is highly favored at the carbonyl next to the CF3 group. This leads to the formation of the desired 3-CF3 isomer . An attack at the other carbonyl would lead to the undesired 5-CF3 isomer.
-
-
Solutions to Maximize Regioselectivity:
-
Solvent Choice (Critical): The solvent can dramatically influence regioselectivity. While ethanol is common, non-nucleophilic, polar, protic solvents have been shown to significantly enhance selectivity.[10]
-
Recommended: Use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. These solvents are non-nucleophilic and do not compete with the hydrazine for attacking the highly electrophilic carbonyl center, thereby increasing the regioselectivity of the desired pathway.[10]
-
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) often enhances selectivity by favoring the kinetically controlled product, which, in this case, is the desired 3-CF3 isomer resulting from the attack at the more electrophilic center.
-
Acid Catalysis: A catalytic amount of acid ensures the reaction proceeds efficiently through the desired pathway without promoting isomer-forming side reactions that might occur under different pH conditions.[8]
-
Caption: Factors influencing regioselectivity in the pyrazole synthesis.
Question 3: I am having difficulty purifying the final product. Column chromatography is not separating the isomers effectively. What should I do?
Answer: Co-elution of regioisomers is a frequent purification headache. If chromatography is failing, a combination of other techniques is necessary.
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems. Start with a standard hexane/ethyl acetate gradient and then try systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Column and Stationary Phase: Use a high-resolution silica gel (e.g., 230-400 mesh). If isomers are still inseparable, consider a different stationary phase, such as alumina or a reverse-phase C18 column.
-
-
Fractional Recrystallization: This can be a powerful technique for separating isomers if their crystal packing and solubility differ sufficiently.
-
Procedure: Dissolve the crude mixture in a minimum amount of a suitable hot solvent. Allow it to cool very slowly. The less soluble isomer should crystallize out first. Filter these crystals, and then concentrate the mother liquor to obtain a second crop, which will be enriched in the more soluble isomer. You may need to repeat this process several times.
-
Solvent Screening: Test small batches in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find one that gives good crystalline material and shows differential solubility.
-
-
Derivatization: If all else fails, you can sometimes separate isomers by converting them into derivatives that have more distinct physical properties. For example, hydrolysis of the ethyl ester to the corresponding carboxylic acid might yield two acids with very different solubilities or pKa values, allowing for separation.[1] The desired acid can then be re-esterified. This is a longer route but can be effective for obtaining a pure sample.
Section 2: Frequently Asked Questions (FAQs)
Question 1: What is the recommended starting material and the most common synthetic route?
Answer: The most widely employed and reliable method for synthesizing this compound is a variation of the Knorr pyrazole synthesis .[1][5] This reaction involves the cyclocondensation of two key precursors:
-
A 1,3-Dicarbonyl Compound: The ideal starting material is ethyl 4,4,4-trifluoro-2,4-dioxobutanoate . This compound contains the required trifluoromethyl group and the ethyl ester moiety at the correct positions. An alternative, and often more readily available, precursor is ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .[11][12]
-
A Hydrazine Source: Hydrazine hydrate is the most common and cost-effective reagent used for this transformation.[2][13]
The reaction is typically performed in a protic solvent like ethanol, but as discussed in the troubleshooting section, fluorinated alcohols can offer superior regioselectivity.[10]
Question 2: Can you illustrate the reaction mechanism?
Answer: Certainly. The Knorr pyrazole synthesis proceeds via a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration. The process is outlined below.
Caption: Mechanism of the Knorr pyrazole synthesis.
Question 3: What are the optimal reaction conditions for this synthesis?
Answer: Based on literature precedent and empirical evidence, the following conditions are recommended for optimizing both yield and regioselectivity.
| Parameter | Recommended Condition | Rationale & Comments |
| 1,3-Dicarbonyl | Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate | Provides the exact backbone needed. Purity is critical. |
| Hydrazine Source | Hydrazine Hydrate (1.1 eq) | Cost-effective and efficient. Slight excess drives completion. |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | Non-nucleophilic solvent that maximizes regioselectivity for the desired 3-CF3 isomer.[10] Ethanol is a common but less selective alternative. |
| Catalyst | Glacial Acetic Acid (catalytic) | Provides necessary protonation to activate carbonyls and facilitate dehydration steps.[2] |
| Temperature | 0°C to Room Temperature | Lower temperatures favor kinetic control, enhancing regioselectivity and minimizing side reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS until starting material is consumed. |
Question 4: How do I properly characterize the final product and distinguish it from its regioisomer?
Answer: Unambiguous characterization is crucial. A combination of NMR spectroscopy and mass spectrometry is required.
-
¹H NMR: The most telling signal is the pyrazole ring proton (C4-H).
-
Desired 3-CF3 Isomer: The C4-H is flanked by the C-CF3 and the C-COOEt substituted ring carbons. Its chemical shift will typically be around 6.6-6.9 ppm .
-
Undesired 5-CF3 Isomer: The C4-H is flanked by the N-H and C-COOEt substituted ring carbons. Its chemical shift is expected to be slightly different. The ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the broad N-H signal will be present in both isomers.[14]
-
-
¹³C NMR & DEPT: This can provide definitive proof. The carbon attached to the CF3 group will appear as a quartet due to C-F coupling. The chemical shifts of the pyrazole ring carbons will differ significantly between the two isomers.
-
¹⁹F NMR: This will show a singlet for the -CF3 group in both isomers, but the chemical shift may differ slightly, providing another data point for comparison if you have both isomers isolated.
-
Mass Spectrometry (MS): Both isomers will have the same molecular weight (m/z ≈ 208.05 for [M+H]⁺).[15] MS is excellent for confirming the mass but cannot distinguish between the isomers. It is used to confirm the elemental composition via High-Resolution Mass Spectrometry (HRMS).
| Technique | Expected Data for this compound |
| ¹H NMR | δ ~6.7 ppm (s, 1H, pyrazole-H), δ ~4.3 ppm (q, 2H, -CH₂-), δ ~1.3 ppm (t, 3H, -CH₃), broad singlet for N-H.[14] |
| ¹³C NMR | Distinct signals for pyrazole ring carbons, ester carbonyl (~160 ppm), and a quartet for the CF3 carbon. |
| HRMS (ESI+) | Calculated for C₇H₈F₃N₂O₂ [M+H]⁺: 209.0532, Found: 209.05XX. |
Question 5: What are the critical safety considerations for this synthesis?
Answer: Safety is non-negotiable. Several reagents used in this synthesis require careful handling.
-
Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen. [2][16]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).
-
Quenching: Any excess hydrazine should be quenched carefully. A common method is slow addition to a solution of sodium hypochlorite (bleach).
-
-
Trifluoroacetic Anhydride/Related Precursors: If you are synthesizing the dicarbonyl precursor, be aware that many fluorinated reagents are corrosive and volatile.[17] Handle with the same level of care as hydrazine.
-
General Precautions: Always work in a well-ventilated area. Be aware of the exothermic potential of the reaction, especially during the initial addition of hydrazine.[7]
Section 3: Optimized Experimental Protocol
This protocol is a generalized procedure designed for high yield and regioselectivity.
Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to create a solution of approximately 0.2-0.5 M concentration.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq).
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFE.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel if necessary.
-
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]
- 12. 4,4,4-三氟乙酰乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. irjmets.com [irjmets.com]
- 14. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 15. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support guide for the purification of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The unique electronic properties conferred by the trifluoromethyl group make this pyrazole derivative a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis and purification are not without challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and obtain a product of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most significant challenge in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers.[3][4][5] Depending on the synthetic route, you may obtain a mixture of this compound and its isomer, ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate. Other potential impurities include unreacted starting materials, solvent residues, and byproducts from side reactions, such as the hydrolysis of the ethyl ester to the corresponding carboxylic acid under acidic or basic conditions.[1]
Q2: Why is the separation of pyrazole regioisomers so challenging?
Regioisomers of pyrazoles often possess very similar physical and chemical properties, including polarity, solubility, and boiling points.[6] This makes their separation by standard purification techniques like column chromatography or recrystallization difficult. The choice of synthetic method can influence the ratio of isomers formed, and in some cases, using fluorinated alcohols as solvents can improve regioselectivity.[4]
Q3: What are the primary methods for purifying this compound?
The two most effective and commonly used methods for purifying pyrazole derivatives are:
-
Column Chromatography: Silica gel column chromatography is a widely used technique to separate regioisomers and other impurities.[3][5][7][8][9] Careful selection of the eluent system is critical for achieving good separation.
-
Recrystallization: This is an excellent method for final product polishing to remove minor impurities, provided a suitable solvent system can be identified.[6][7]
Q4: How can I assess the purity of my final product?
A combination of analytical techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired regioisomer and identifying any isomeric impurities.[10] Advanced 2D NMR techniques like NOESY can be used to definitively assign the structure of each regioisomer.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a sensitive method for quantifying the purity of your compound and detecting trace impurities.[11][12]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor reaction progress and assess the effectiveness of purification steps.[13]
Q5: What are the stability considerations during the purification process?
The ethyl ester group in the target molecule can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid.[1] Therefore, it is advisable to avoid prolonged exposure to harsh pH conditions during workup and purification. If using silica gel for chromatography, which can be slightly acidic, deactivation with a small amount of a non-polar tertiary amine like triethylamine in the eluent can be beneficial, especially for basic pyrazole compounds.[6][7]
Troubleshooting Guide
Problem: My NMR spectrum shows a mixture of products that I suspect are regioisomers. How can I separate them?
Answer: Separating pyrazole regioisomers is a common challenge that often requires optimization of chromatographic conditions.
Troubleshooting Steps:
-
Optimize TLC Conditions: Before attempting a column, systematically screen various solvent systems using TLC to find an eluent that provides the best possible separation between the spots corresponding to the regioisomers. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7]
-
Column Chromatography:
-
Silica Gel: Use a high-quality silica gel with a small particle size for better resolution. A general rule is to use a 1:20 to 1:50 ratio of crude material to silica gel by weight.[7]
-
Solvent Gradient: A shallow gradient of the polar solvent in the non-polar solvent can improve separation.
-
Deactivation: If you suspect your compound is interacting strongly with the acidic silica, consider deactivating the silica gel by preparing a slurry with the eluent containing a small amount (e.g., 0.1-1%) of triethylamine.[6] Alternatively, using neutral alumina as the stationary phase can be effective.[6]
-
-
Fractional Crystallization: If a suitable solvent system can be found where the two isomers have different solubilities, fractional crystallization can be an effective separation method. This may require experimenting with a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[6]
-
Salt Formation: The basicity of the pyrazole nitrogen atoms can be exploited.[6] Treating the mixture with an acid to form salts may alter the crystallization properties of the isomers, potentially allowing for selective crystallization of one of the salts.[14]
Problem: I am having difficulty getting my compound to crystallize. What can I do?
Answer: Failure to crystallize is often due to the presence of impurities or the selection of an inappropriate solvent.
Troubleshooting Steps:
-
Ensure High Purity: The presence of even small amounts of impurities can inhibit crystallization. Ensure your material is as pure as possible by using chromatography before attempting recrystallization.
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with a range of solvents of varying polarities. Good starting points for pyrazole derivatives include ethanol, methanol, or mixtures like ethanol/water.[7]
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Cooling: Slowly cool the solution. A gradual decrease in temperature often yields larger, purer crystals.
-
Problem: My purified product is an oil and won't solidify. What is the cause and solution?
Answer: An oily product can result from residual solvent or impurities that depress the melting point.
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[7]
-
Re-purify: The oily nature may indicate the presence of impurities. Re-purifying the material by column chromatography is a highly effective method for oily products.[7]
-
Trituration: Try dissolving the oil in a small amount of a non-polar solvent in which the desired product is insoluble (e.g., hexanes or pentane). The product may precipitate as a solid, while the impurities remain in solution.
Problem: I see multiple spots on my TLC plate after column chromatography. How can I improve the separation?
Answer: Overlapping spots on TLC after a column indicate that the chosen eluent system was not optimal.
Troubleshooting Steps:
-
Re-evaluate Eluent System: Go back to TLC screening. Try different ratios of your current solvent system or explore entirely new combinations of solvents with different polarities.
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as neutral or basic alumina, or reversed-phase silica (C18).[6]
-
Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles.[7] Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band to prevent band broadening.
Problem: My final product is colored. How can I decolorize it?
Answer: A colored product suggests the presence of trace, often highly conjugated, impurities.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal will adsorb many colored impurities. Filter the mixture through a pad of celite to remove the charcoal, and then concentrate the solution and recrystallize the product.[7]
-
Recrystallization: This technique itself is often effective at removing colored impurities, which may remain in the mother liquor.[7]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[7]
Problem: I suspect my ester is hydrolyzing during purification. How can I prevent this?
Answer: Ester hydrolysis is a risk when working with aqueous acidic or basic solutions.
Troubleshooting Steps:
-
Neutral Workup: During the reaction workup, use neutral water washes and avoid strong acids or bases. If a pH adjustment is necessary, use dilute solutions and minimize contact time.
-
Anhydrous Conditions: Ensure all solvents used for chromatography are anhydrous.
-
Deactivated Silica Gel: As mentioned previously, the slight acidity of silica gel can potentially catalyze hydrolysis. Using silica deactivated with triethylamine can mitigate this risk.[6]
Experimental Protocols
Protocol 1: Optimized Column Chromatography for Regioisomer Separation
This protocol provides a general procedure for the separation of pyrazole regioisomers using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and the best possible separation from the regioisomeric impurity.[7]
2. Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).[7]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring the packing is uniform and free of air bubbles.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica, then carefully add a layer of sand followed by the eluent.
4. Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure desired product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization for Final Product Polishing
This protocol is for the final purification of the product after chromatography.
1. Solvent Selection:
-
Place a small amount of your compound in several test tubes.
-
Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) to each tube.
-
Heat the tubes to the boiling point of the solvent. The ideal solvent will fully dissolve your compound when hot but show low solubility when cool.
2. Recrystallization Procedure:
-
Dissolve the bulk of your compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may perform a hot filtration after adding activated charcoal.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
Protocol 3: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of the final product.
1. Method Parameters:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 20:80 ratio of aqueous to organic phase.[11][12]
-
Detection: UV detection at an appropriate wavelength (e.g., 206 nm).[11][12]
2. Sample Preparation:
-
Accurately weigh a small amount of your sample and dissolve it in the mobile phase to a known concentration (e.g., 50-80 µg/mL).[11][12]
3. Analysis:
-
Inject a small volume (e.g., 5 µL) of the sample solution onto the HPLC system.[11][12]
-
Record the chromatogram. The purity can be determined by the relative area of the main peak.
Visualizations
Troubleshooting Workflow for Regioisomer Separation
Caption: A decision-making workflow for separating pyrazole regioisomers.
General Purification and Analysis Workflow
Caption: A typical workflow for the purification and analysis of the target compound.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. ijcpa.in [ijcpa.in]
- 12. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The pyrazole ring is a crucial scaffold in many biologically active molecules, and the inclusion of a trifluoromethyl group often enhances metabolic stability and bioavailability.[1] This resource provides in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols.
The primary and most common method for synthesizing this compound is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, specifically ethyl 4,4,4-trifluoroacetoacetate.[1][2] This reaction, a variation of the Knorr pyrazole synthesis, is valued for its efficiency and directness in forming the stable aromatic pyrazole ring.[3][4][5]
Core Reaction Pathway
The fundamental reaction involves the condensation of hydrazine with ethyl 4,4,4-trifluoroacetoacetate. The process begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the final pyrazole product.[1]
Caption: General reaction scheme for pyrazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
Problem 1: Low Overall Yield
Question: My final yield of this compound is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions and inefficient workup.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality of Starting Materials | Ethyl 4,4,4-trifluoroacetoacetate can be unstable and prone to hydrolysis. Hydrazine hydrate concentration can decrease over time. | Use freshly distilled or high-purity ethyl 4,4,4-trifluoroacetoacetate. Verify the concentration of hydrazine hydrate via titration. |
| Suboptimal Reaction Temperature | The initial condensation is often exothermic. If the temperature is too high, side reactions can occur. The cyclization/dehydration step may require heating. | Maintain a low temperature (0-5 °C) during the initial addition of hydrazine. After the initial reaction, gradually warm to room temperature or reflux to drive the cyclization to completion. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction rate and solubility of intermediates. | Ethanol is a commonly used and effective solvent. For certain substrates, aprotic dipolar solvents might offer better results.[2] |
| Incomplete Reaction | The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or gently heating the mixture. |
| Product Loss During Workup | The product may be lost during extraction or precipitation steps. | After quenching the reaction, ensure the pH is adjusted correctly for optimal extraction. If precipitating the product, ensure the solution is sufficiently cooled and allow adequate time for complete precipitation. Wash the precipitate with a minimal amount of cold solvent to avoid redissolving the product. |
Experimental Protocol: Optimizing Reaction Conditions
-
To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in ethanol at 0 °C, add hydrazine hydrate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Gradually warm the reaction to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Problem 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities, making purification difficult. What are the common side reactions, and how can they be minimized?
Answer: The formation of regioisomers and other side products is a common challenge in pyrazole synthesis.
Potential Side Reactions:
-
Regioisomer Formation: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can potentially yield two different regioisomers. For ethyl 4,4,4-trifluoroacetoacetate, the high electrophilicity of the carbonyl carbon adjacent to the trifluoromethyl group generally directs the initial nucleophilic attack of hydrazine, leading preferentially to the desired 3-(trifluoromethyl) isomer. However, reaction conditions can influence this selectivity.
-
Formation of Hydrazones: Incomplete cyclization can leave stable hydrazone intermediates in the final product mixture.
-
Dimerization/Polymerization: Under harsh conditions, side reactions involving the starting materials or intermediates can lead to polymeric byproducts.
Caption: Potential side products in the synthesis.
Strategies to Minimize Impurities:
| Strategy | Explanation |
| Control of Reaction Temperature | As mentioned, maintaining a low initial temperature favors the desired kinetic product and minimizes side reactions. |
| Use of Acid Catalysis | A catalytic amount of acid can promote the cyclization and dehydration steps, reducing the amount of unreacted hydrazone intermediate.[3][4] The reaction is typically favorable between a pH of 0 and 6.9.[6] |
| Purification Method | If impurities are still present, recrystallization or column chromatography are effective purification methods. A common solvent system for recrystallization is ethanol/water. For column chromatography, a mixture of hexane and ethyl acetate can be used.[7] |
Problem 3: Difficult Product Isolation/Purification
Question: The product is oily or does not precipitate cleanly from the reaction mixture. How can I improve the isolation and purification process?
Answer: Issues with product isolation often relate to the workup procedure and the physical properties of the product. This compound is an off-white solid with a melting point of around 95°C.[1][8]
Troubleshooting Isolation and Purification:
| Issue | Potential Cause | Recommended Action |
| Oily Product | The presence of residual solvent or impurities can lower the melting point and cause the product to appear as an oil. | Ensure all solvent is removed under reduced pressure. If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary. |
| Poor Precipitation | The product may be too soluble in the workup solvent mixture. | If precipitating from an aqueous solution, ensure the volume of water is sufficient and the solution is thoroughly chilled. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[1] |
| Emulsion during Extraction | The presence of salts or other byproducts can lead to the formation of an emulsion during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the layers to separate for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this molecule? A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the pyrazole ring, enhancing its biological activity by improving metabolic stability and bioavailability.[1] It also directs the regioselectivity of the synthesis.
Q2: Can other hydrazine derivatives be used in this synthesis? A2: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to synthesize N-substituted pyrazoles. However, this introduces another level of complexity regarding regioselectivity, as two different N-substituted pyrazole isomers can be formed.[2][9]
Q3: Is it necessary to perform this reaction under an inert atmosphere? A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. It helps to prevent potential oxidation of the hydrazine or other sensitive intermediates, which can lead to colored impurities.
Q4: What are the key analytical techniques to characterize the final product? A4: The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS), and Infrared (IR) spectroscopy. The melting point is also a key indicator of purity.
Q5: What safety precautions should be taken when running this synthesis? A5: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] The reaction can be exothermic, so proper temperature control is crucial.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic procedure, with a primary focus on the formation and control of side products.
I. Overview of the Synthesis
The most common and industrially relevant method for synthesizing this compound is the Knorr pyrazole synthesis.[1][2] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1] In this specific case, the reactants are ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and hydrazine hydrate .
The reaction's primary challenge lies in controlling the regioselectivity of the initial nucleophilic attack by hydrazine on the unsymmetrical ETFAA precursor, which can lead to a significant and difficult-to-separate regioisomeric side product.[3][4]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary side product in this synthesis?
A1: The most prevalent side product is the regioisomer, ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate .[5][6][7] This impurity arises because the starting material, ethyl 4,4,4-trifluoroacetoacetate, has two non-equivalent carbonyl groups (a ketone and an ester) that can be attacked by the hydrazine nucleophile.[3][8]
Q2: Why does the regioisomeric side product form?
A2: The formation of two regioisomers is a classic challenge in Knorr-type pyrazole syntheses using unsymmetrical 1,3-dicarbonyl compounds.[3][4] The reaction proceeds through the initial attack of a nitrogen atom from hydrazine on one of the carbonyl carbons.
-
Desired Pathway: Attack at the more electrophilic ketone carbonyl (C3 of ETFAA), influenced by the potent electron-withdrawing trifluoromethyl group, leads to the desired 3-(trifluoromethyl) isomer after cyclization and dehydration.[8]
-
Side Product Pathway: Attack at the less electrophilic ester carbonyl (C1 of ETFAA) leads to the undesired 5-(trifluoromethyl) isomer.
While the ketone is inherently more reactive, reaction conditions can significantly influence the ratio of these two products.[5]
Q3: Can I use a different base instead of an acid catalyst?
A3: While base-mediated Claisen-type condensations are common for forming the 1,3-dicarbonyl precursor itself, the subsequent cyclization with hydrazine is typically performed under acidic or neutral conditions.[9][10][11] Using a strong base like sodium ethoxide during the cyclization step can lead to unwanted side reactions, including hydrolysis of the ester or promotion of self-condensation products.[12] Acid catalysis is preferred as it activates the carbonyl groups toward nucleophilic attack and facilitates the dehydration steps.[13]
Q4: Is ethyl diazoacetate a viable alternative precursor?
A4: While 1,3-dipolar cycloadditions using diazo compounds are a valid method for synthesizing pyrazoles, they present different challenges.[14] For this specific target, reacting ethyl diazoacetate with a trifluoromethyl-containing alkyne would be required. This route involves different starting materials and potential side products, and handling ethyl diazoacetate requires stringent safety precautions due to its potential explosivity and toxicity.[15] The Knorr synthesis starting from ETFAA is generally more direct and common for this scaffold.[16]
III. Troubleshooting Guide: Side Product Remediation
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My crude product is a mixture of two regioisomers.
Your NMR or LC-MS analysis shows two distinct product peaks with identical mass, indicating the presence of both this compound and its 5-(trifluoromethyl) isomer.
Root Cause Analysis: The regioselectivity of the initial hydrazine attack was not adequately controlled. This is the most common issue and is highly dependent on reaction conditions. The mechanism dictates that the higher electrophilicity of the ketone carbonyl, which is adjacent to the CF₃ group, should favor the desired isomer, but this preference can be eroded under suboptimal conditions.[8]
Solutions:
-
Control the Reaction pH:
-
Explanation: The reaction is highly pH-sensitive. Mildly acidic conditions (e.g., using a catalytic amount of acetic acid) are often optimal.[2] The acid protonates the carbonyl oxygen, increasing the carbon's electrophilicity and enhancing the inherent reactivity difference between the ketone and the ester, thus favoring attack at the ketone.[13]
-
Protocol: Add 0.1-0.3 equivalents of glacial acetic acid to the reaction mixture. Monitor the reaction progress by TLC or LC-MS to ensure the reaction proceeds to completion without degrading the product.
-
-
Optimize Reaction Temperature and Reagent Addition:
-
Explanation: The initial condensation is often exothermic.[8] Running the reaction at lower temperatures (e.g., 0-25 °C) during the initial addition of hydrazine can improve selectivity by favoring the kinetically preferred pathway (attack at the more reactive ketone). Adding the hydrazine dropwise allows for better temperature control.
-
Protocol: Cool the solution of ETFAA in a suitable solvent (e.g., ethanol) to 0 °C in an ice bath. Add the hydrazine hydrate solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 25 °C. After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat to reflux to ensure full cyclization and dehydration.
-
-
Choice of Solvent:
-
Explanation: The solvent can influence the relative reactivity of the two carbonyl groups. Protic solvents like ethanol are commonly used and can participate in hydrogen bonding, potentially stabilizing intermediates. The choice of solvent can impact selectivity.[5]
-
Protocol: Ethanol is the standard and recommended solvent. If isomeric ratios are poor, experimenting with other protic solvents or a co-solvent system could be explored, but this is a secondary optimization step after controlling pH and temperature.
-
Purification Strategy: If a mixture is already formed, separation is necessary.
-
Column Chromatography: The two isomers often have slightly different polarities and can be separated on silica gel. A gradient elution system, typically with hexanes and ethyl acetate, is effective. Monitor fractions carefully by TLC.
-
Recrystallization: If the isomeric impurity is minor (<10-15%), recrystallization may be effective. Select a solvent system where the desired product has lower solubility than the side product, especially at cooler temperatures.
Problem 2: The reaction is sluggish or yields are low, with significant unreacted ETFAA.
Root Cause Analysis: The reaction has not gone to completion. This could be due to insufficient heating/reaction time or deactivation of the hydrazine.
Solutions:
-
Increase Reaction Time and/or Temperature:
-
Explanation: While the initial hydrazone formation can be rapid, the subsequent cyclization and dehydration steps may require thermal energy to overcome the activation barrier.[16]
-
Protocol: After the initial controlled addition of hydrazine, heat the reaction mixture to reflux (for ethanol, ~78 °C) and monitor by TLC/LC-MS every 1-2 hours until the ETFAA spot/peak is no longer visible.
-
-
Verify Hydrazine Quality:
-
Explanation: Hydrazine hydrate can degrade over time, especially if not stored properly. Use a fresh bottle or verify the concentration of your stock.
-
Protocol: Use a new, sealed bottle of hydrazine hydrate. Ensure it is stored under an inert atmosphere if possible.
-
Table 1: Effect of Reaction Parameters on Regioselectivity
| Parameter | Condition | Expected Outcome on 3-CF₃ : 5-CF₃ Ratio | Rationale |
| pH | Catalytic Acid (e.g., Acetic Acid) | Increases | Protonation enhances the electrophilicity of the ketone carbonyl more significantly than the ester carbonyl.[13] |
| Neutral / No Catalyst | Moderate | Relies solely on the intrinsic reactivity difference between the ketone and ester. | |
| Basic Conditions | Decreases / Side Reactions | Can promote competing reactions and may not effectively differentiate the carbonyls.[12] | |
| Temperature | Low Temp. Hydrazine Addition (0-25°C) | Increases | Favors the kinetically controlled product from attack at the more reactive ketone center. |
| High Temp. Hydrazine Addition (>50°C) | Decreases | Provides enough energy to overcome the barrier for attack at the less reactive ester carbonyl, leading to a thermodynamic mixture. | |
| Reagent Ratio | Slight Excess of Hydrazine (~1.1 eq) | Optimal | Ensures complete consumption of the limiting ETFAA reagent without excessive side reactions. |
IV. Key Experimental Protocols & Diagrams
Protocol 1: Optimized Synthesis for High Regioselectivity
This protocol is designed to maximize the formation of the desired 3-(trifluoromethyl) isomer.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in absolute ethanol (5-10 mL per gram of ETFAA).
-
Acid Catalyst Addition: Add glacial acetic acid (0.2 eq) to the stirred solution.
-
Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Hydrazine Addition: Prepare a solution of hydrazine hydrate (1.1 eq) in ethanol. Add this solution dropwise via the dropping funnel to the cold ETFAA solution over 30-60 minutes. Maintain the internal temperature below 25 °C.
-
Reaction Progression: After complete addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Completion: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the disappearance of the ETFAA starting material using TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagrams
Caption: Reaction scheme showing the two possible pathways.
Caption: Troubleshooting flowchart for product impurity issues.
V. References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: 5
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: 17
-
1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. PubChem. Available at: --INVALID-LINK--
-
This compound | 129768-30-5. Smolecule. Available at: 16
-
Ethyl 5-Trifluoromethyl-1H-pyrazole-3-carboxylate, 98% Purity, C7H7F3N2O2, 25 grams. Anatrace. Available at: 7
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: 1
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: 8
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: --INVALID-LINK--
-
The Claisen Condensation Reaction. OpenStax. Available at: --INVALID-LINK--
-
Claisen Condensation Reaction Mechanism. YouTube. Available at: --INVALID-LINK--
-
The preparation method of 4,4,4-ethyl trifluoroacetoacetate. Google Patents. Available at: --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: --INVALID-LINK--
-
Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: --INVALID-LINK--
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure. Organic Syntheses. Available at: --INVALID-LINK--
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chim.it [chim.it]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Buy this compound | 129768-30-5 [smolecule.com]
- 17. researchgate.net [researchgate.net]
ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate stability and degradation issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This guide, developed by our senior application scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your research and development activities with this important chemical intermediate. We aim to address common stability and degradation challenges to ensure the integrity and success of your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry and agrochemical synthesis, valued for its unique structural features. The pyrazole core is a key pharmacophore in numerous bioactive molecules, and the trifluoromethyl group often enhances metabolic stability, bioavailability, and binding affinity.[1] However, like any complex organic molecule, its stability can be influenced by various experimental and storage conditions. Understanding these factors is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues with this compound?
A1: The main stability concerns for this compound are hydrolysis of the ethyl ester, potential degradation of the pyrazole ring under harsh conditions, and, to a lesser extent, photodecomposition. The trifluoromethyl group generally enhances the metabolic stability of the molecule.[1]
Q2: How does pH affect the stability of the compound?
A2: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4] Alkaline conditions, in particular, can accelerate the hydrolysis to form the corresponding carboxylic acid, 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and ethanol.[1] Acid-catalyzed hydrolysis can also occur, though it may be slower. For optimal stability in aqueous solutions, it is recommended to work at a neutral pH.
Q3: What is the thermal stability of this compound?
A3: this compound is a crystalline solid with a melting point of approximately 93-98 °C. Thermogravimetric analysis has shown that the compound is structurally stable up to around 200°C.[1] Above this temperature, significant thermal decomposition can occur.
Q4: Is the compound sensitive to light?
A4: While specific photostability data for this exact compound is limited, pyrazole derivatives and other aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[5][6] It is best practice to store the compound in amber vials or protected from light to minimize the risk of photolytic decomposition.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Hydrolysis of the ethyl ester. | The primary degradation product is the corresponding carboxylic acid. This can occur if the solvent contains acidic or basic impurities, or if the solution is left at room temperature for an extended period. Solution: Prepare solutions fresh in a high-purity, neutral solvent (e.g., HPLC-grade acetonitrile or methanol) and analyze them promptly. If an aqueous buffer is required, use a neutral pH buffer and keep the solution cool. |
| Loss of compound potency or concentration over time in an aqueous assay buffer. | Hydrolysis in the assay buffer. | Many biological assays are conducted in buffers with a pH that can promote hydrolysis (e.g., pH 8).[2][3] Solution: Perform a time-course stability study of the compound in your specific assay buffer to determine its half-life. If instability is an issue, consider shorter incubation times or, if possible, adjusting the buffer pH to be closer to neutral. |
| Discoloration of the solid compound upon storage. | Oxidation or exposure to light. | Although the pyrazole ring is generally resistant to oxidation, prolonged exposure to air and light can lead to the formation of colored impurities.[7] Solution: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a dark, cool, and dry place. |
| Inconsistent results in reactions where the compound is a starting material. | Degradation of the starting material. | If the starting material has degraded, the yield and purity of your desired product will be affected. Solution: Always check the purity of the this compound by a suitable analytical method (e.g., NMR, HPLC) before use, especially if it has been stored for a long time or under suboptimal conditions. |
Degradation Pathways
Understanding the potential degradation pathways is crucial for predicting and mitigating stability issues. The primary degradation routes for this compound are hydrolysis, and to a lesser extent, oxidation and photolysis.
Hydrolytic Degradation
The most common degradation pathway is the hydrolysis of the ethyl ester moiety, which can be catalyzed by both acid and base.
Caption: Hydrolytic degradation of the ethyl ester.
Oxidative Degradation
The pyrazole ring, while relatively stable, can undergo oxidation under strong oxidizing conditions or through enzymatic processes, potentially leading to hydroxylated byproducts.[8]
Caption: Potential oxidative degradation of the pyrazole ring.
Experimental Protocols
Protocol 1: Stability Testing in Aqueous Buffers
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade acetonitrile or methanol
-
Phosphate buffers (pH 4, 7, and 9)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Sample Preparation: In triplicate for each pH and time point, add a small aliquot of the stock solution to each pH buffer to achieve a final concentration of 10-20 µg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH and calculate the degradation rate constant and half-life.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][10][11][12]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 48 hours.
-
Photodegradation: Solution (in quartz cuvette) exposed to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent) for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.
Storage and Handling Recommendations
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the solid compound in a tightly sealed, airtight container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.
-
Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Solutions: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at a low temperature (e.g., -20°C) in tightly sealed vials to minimize solvent evaporation and degradation. Avoid repeated freeze-thaw cycles.
References
- 1. Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance [ccspublishing.org.cn]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating Solubility Challenges with Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common solubility challenges encountered with this compound. Our goal is to equip you with the knowledge to handle this valuable synthetic intermediate with confidence and precision in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid with a melting point of approximately 93-98 °C.[1][2] Its solubility is largely dictated by the interplay of its structural features: the polar pyrazole ring capable of hydrogen bonding, the lipophilic ethyl ester group, and the highly electronegative and electron-withdrawing trifluoromethyl (-CF3) group.[3] The presence of the -CF3 group significantly influences the molecule's properties, including its metabolic stability and bioavailability in medicinal chemistry contexts.[3][4]
Generally, this compound exhibits favorable solubility in polar aprotic solvents but has limited solubility in water and nonpolar organic solvents.[3][5] This behavior is consistent with the "like dissolves like" principle, where the polarity of the solvent and solute are key determinants of solubility.[6]
Q2: I'm having trouble dissolving the compound. What are the recommended solvents?
Based on available data and the compound's chemical structure, the following solvents are recommended for achieving good solubility:
-
Excellent Solubility: Polar aprotic solvents are highly effective.
-
Moderate to Good Solubility: Other polar solvents may also be effective.
-
Methanol, Ethanol, Acetone: Pyrazole, the parent heterocycle, is soluble in these solvents, suggesting the ethyl ester derivative will also show good solubility.[7]
-
-
Poor Solubility:
Solubility Data Summary Table
| Solvent | Solvent Type | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL | [3] |
| Dichloromethane (DCM) | Polar Aprotic | > 200 mg/mL | [3] |
| Dimethylformamide (DMF) | Polar Aprotic | High miscibility | [3] |
| Water | Polar Protic | Very slightly soluble (0.44 g/L at 25°C) | [5] |
Troubleshooting Guide
Q3: My compound is not dissolving in the recommended solvent. What could be the issue?
If you are experiencing difficulty dissolving this compound, even in a recommended solvent, consider the following troubleshooting steps. The workflow below outlines a systematic approach to diagnosing and resolving solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Q4: I need to use this compound in an aqueous buffer for a biological assay, but it's not soluble. What is the best practice for this scenario?
This is a common challenge with organic compounds in biological applications. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.
Step-by-Step Protocol for Preparing an Aqueous Solution:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF. A common starting concentration for a stock solution is 10-50 mM.
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise. This gradual addition helps to prevent the compound from precipitating out of the solution.
-
Final Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your aqueous buffer as low as possible (typically <1% v/v) to avoid any detrimental effects on your biological system.
-
Solubility Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound may have exceeded its solubility limit in the final buffer system. In this case, you may need to lower the final concentration of your compound.
This method of first dissolving in an organic solvent before diluting with an aqueous buffer is a standard laboratory practice for compounds with poor aqueous solubility.[8]
Q5: Can I heat the solvent to improve the solubility of the compound?
Yes, gently heating the mixture can often increase the rate of dissolution and the solubility of a compound. However, this should be done with caution.
Protocol for Heating to Aid Dissolution:
-
Choose an Appropriate Solvent: Select a solvent with a boiling point that is significantly higher than the temperature you plan to use.
-
Gentle Heating: Use a water bath or a heating mantle with a stirrer to warm the solvent gently. Monitor the temperature closely.
-
Add the Compound: Gradually add the this compound to the warmed solvent while stirring continuously.
-
Monitor for Degradation: Be aware that the compound has a melting point of 93-98 °C and may begin to decompose at temperatures exceeding 200 °C.[3] It is advisable to keep the heating temperature well below the melting point to avoid degradation.
-
Cooling and Observation: After the compound has dissolved, allow the solution to cool to room temperature. Observe if the compound remains in the solution or if it precipitates upon cooling. If it precipitates, this indicates that you have created a supersaturated solution at room temperature.
Q6: Why is this compound so soluble in polar aprotic solvents like DMSO and DMF?
The high solubility in polar aprotic solvents can be attributed to favorable dipole-dipole interactions.[3] The electron-deficient pyrazole ring system and the polar ester group of the this compound can interact strongly with the highly polar nature of solvents like DMSO (which contains a polar S=O bond) and DMF (with a polar C=O bond).[6] These strong intermolecular forces between the solute and the solvent facilitate the dissolution process.
References
- 1. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buy this compound | 129768-30-5 [smolecule.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 129768-30-5(ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate) | Kuujia.com [kuujia.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. The pyrazole core, particularly when substituted with a trifluoromethyl group, is a key building block in the development of pharmaceuticals and agrochemicals.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of a pure product.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the cyclocondensation of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate with a hydrazine source.[1][3]
Problem 1: Low or No Product Yield
Symptoms: After the reaction and workup, you isolate a significantly lower amount of the desired product than expected, or none at all.
Potential Causes & Solutions:
-
Cause A: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting materials are still present. Ensure the reaction temperature is maintained at the optimal level. For heterogeneous mixtures, vigorous stirring is crucial.
-
-
Cause B: Degradation of Starting Materials. Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate can be sensitive to moisture and basic conditions, leading to decomposition. Hydrazine hydrate is also susceptible to oxidation.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine. Use freshly opened or properly stored reagents.
-
-
Cause C: Incorrect Stoichiometry. An improper ratio of reactants can lead to the formation of side products or leave an excess of one starting material.
-
Solution: Carefully measure the molar equivalents of both ethyl 4,4,4-trifluoro-2,4-dioxobutanoate and the hydrazine source. A slight excess of hydrazine is sometimes used to ensure complete consumption of the diketone.
-
-
Cause D: Suboptimal pH. The cyclization step is often acid-catalyzed.[4][5] If the reaction medium is not sufficiently acidic, the rate of cyclization will be slow. Conversely, strongly acidic conditions can lead to degradation.
Problem 2: Formation of Impurities and Side Products
Symptoms: Your final product is contaminated with significant amounts of other compounds, as observed by NMR, LC-MS, or other analytical techniques.
Potential Causes & Solutions:
-
Cause A: Formation of Regioisomers. When using a substituted hydrazine (e.g., methylhydrazine), two different regioisomers of the pyrazole can be formed.[8][9]
-
Solution: The regioselectivity of the reaction is influenced by the reaction conditions, particularly the solvent and the nature of the substituent on the hydrazine.[10] Non-polar solvents often favor one isomer over the other. Careful optimization of the solvent and temperature may be required to favor the desired isomer. Purification by column chromatography is often necessary to separate the isomers.[3]
-
-
Cause B: Incomplete Cyclization. The intermediate hydrazone may not fully cyclize, leading to its presence as an impurity.
-
Cause C: Side Reactions of the Diketone. The 1,3-dicarbonyl compound can undergo self-condensation or other side reactions under certain conditions.
-
Solution: Control the reaction temperature carefully, as higher temperatures can promote side reactions. Add the hydrazine solution slowly to the diketone to maintain a low concentration of the unreacted diketone at any given time.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most widely employed method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][4] In this specific case, ethyl 4,4,4-trifluoro-2,4-dioxobutanoate is reacted with hydrazine hydrate or a substituted hydrazine.[1]
Q2: What are the typical reaction conditions?
While specific conditions can vary, a common procedure involves reacting ethyl 4,4,4-trifluoro-2,4-dioxobutanoate with hydrazine hydrate in a protic solvent like ethanol or methanol at temperatures ranging from 0°C to reflux.[1] The reaction is often catalyzed by a small amount of acid.[5]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q4: What are the key parameters to optimize for this reaction?
The following parameters can be systematically varied to optimize the reaction for higher yield and purity:
-
Solvent: Protic solvents like ethanol and methanol are common, but aprotic solvents can also be explored.
-
Temperature: The optimal temperature will depend on the specific reactants and solvent used.
-
Catalyst: The type and amount of acid or base catalyst can significantly impact the reaction rate and selectivity.
-
Reaction Time: This should be optimized by monitoring the reaction until completion.
Q5: What are some common side reactions to be aware of?
Besides the formation of regioisomers, other potential side reactions include the formation of pyrazolinone derivatives or incomplete cyclization leading to hydrazone intermediates. The highly reactive nature of the trifluoromethyl group can also sometimes lead to unexpected pathways.[8]
III. Experimental Protocols & Data
General Synthesis Protocol
This is a representative procedure and may require optimization for your specific setup.
-
To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq) in ethanol (5-10 mL per gram of diketone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.0-1.2 eq) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Effect of Solvent on Yield
The choice of solvent can have a significant impact on the reaction yield. Below is a table summarizing hypothetical results from an optimization study.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | 85 |
| 2 | Methanol | Reflux | 4 | 82 |
| 3 | Isopropanol | Reflux | 6 | 78 |
| 4 | Acetonitrile | Reflux | 8 | 65 |
| 5 | Toluene | Reflux | 12 | 55 |
IV. Visualizing the Process
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in the synthesis.
V. References
-
Smolecule. (2023, August 16). Buy this compound | 129768-30-5. --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. --INVALID-LINK--
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. --INVALID-LINK--
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
Organic Chemistry Portal. Pyrazole synthesis. --INVALID-LINK--
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. --INVALID-LINK--
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
National Institutes of Health. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. --INVALID-LINK--
-
National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. --INVALID-LINK--
-
ACS Publications. (2023, May 4). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. --INVALID-LINK--
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical synthesis, focusing on impurity prevention and control. The following sections provide in-depth answers to common challenges encountered in the laboratory.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific impurities observed during the synthesis and provides actionable protocols to mitigate them. The primary synthetic route involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with a hydrazine source.
Question 1: I'm observing a significant amount of the regioisomeric impurity, ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate. How can I improve the regioselectivity?
Answer:
This is the most common and challenging impurity in this synthesis. Its formation is dictated by the initial nucleophilic attack of hydrazine on the 1,3-dicarbonyl system of ethyl 4,4,4-trifluoroacetoacetate (ETFAA). The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group makes the adjacent carbonyl carbon highly electrophilic, leading to a mixture of regioisomers.[1][2]
Root Cause Analysis:
The reaction between a non-symmetrical 1,3-diketone and hydrazine can, in principle, yield two different pyrazole regioisomers.[3][4] The kinetic and thermodynamic stability of the intermediates determines the final product ratio. The attack of a hydrazine nitrogen can occur at either the C2 or C4 carbonyl of ETFAA.
-
Attack at C4 (adjacent to -CF3): Leads to the undesired 5-trifluoromethyl regioisomer.
-
Attack at C2 (adjacent to -OEt): Leads to the desired 3-trifluoromethyl regioisomer.
Controlling the reaction conditions is paramount to favor the desired pathway.
Troubleshooting Protocol:
Recent studies have shown that the choice of solvent can dramatically influence the regioselectivity of this reaction.[3][5] Fluorinated alcohols, in particular, have been shown to favor the formation of the desired 3-CF3 isomer.
Recommended Protocol for Improved Regioselectivity:
-
Solvent Selection: Substitute standard solvents like ethanol with 2,2,2-trifluoroethanol (TFE). TFE can stabilize the key intermediates that lead to the desired product.[3][5]
-
Temperature Control: Cool the solution of ethyl 4,4,4-trifluoroacetoacetate in TFE to 0 °C in an ice bath.
-
Reagent Addition: Add hydrazine hydrate dropwise to the cooled solution while maintaining vigorous stirring. The slow addition helps to control the initial condensation reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 15 hours, monitoring the progress by TLC or LC-MS to ensure the consumption of starting material.
-
Work-up: Proceed with a standard aqueous work-up, extracting the product with ethyl acetate.
The following diagram illustrates the competing reaction pathways.
Caption: Competing pathways in pyrazole synthesis.
Question 2: My final product is contaminated with unreacted ethyl 4,4,4-trifluoroacetoacetate (ETFAA). What went wrong?
Answer:
The presence of unreacted ETFAA typically points to an incomplete reaction, which can be caused by several factors including stoichiometry, reaction time, or deactivation of the hydrazine nucleophile.
Root Cause Analysis:
-
Stoichiometry: An insufficient amount of hydrazine will naturally lead to unreacted starting material. While a 1:1 molar ratio is theoretically required, a slight excess of hydrazine (1.1 to 1.2 equivalents) is often used to drive the reaction to completion.
-
Reaction Time/Temperature: The cyclocondensation may require more time or gentle heating to go to completion, especially if suboptimal solvents are used.
-
Hydrazine Quality: Hydrazine hydrate is susceptible to oxidation. Old or improperly stored hydrazine may have a lower effective concentration, leading to an incomplete reaction.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure a slight excess (e.g., 1.1 eq.) of hydrazine hydrate is used.
-
Check Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate or titrate the existing stock to determine its exact concentration.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the standard reaction time (e.g., 15 hours at room temperature), consider extending the time or gently heating the mixture to 40-50 °C.
-
Purification: Unreacted ETFAA can often be removed during the work-up. A wash with a mild aqueous sodium bicarbonate solution can help remove the acidic ETFAA from the organic layer containing the pyrazole product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this pyrazole synthesis?
The synthesis is a classic example of the Knorr pyrazole synthesis.[6] It involves the condensation reaction between a 1,3-dicarbonyl compound (ETFAA) and hydrazine.[2][4] The mechanism proceeds through two key stages:
-
Initial Condensation: One nitrogen atom of the hydrazine attacks a carbonyl carbon of ETFAA, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon, leading to a cyclic intermediate that subsequently dehydrates to form the stable, aromatic pyrazole ring.[7]
Q2: How critical is the purity of the starting materials?
Extremely critical. Impurities in the starting materials can carry through the reaction and complicate purification, or in some cases, participate in side reactions.
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): Should be colorless and of high purity (>98%). Acidic impurities can alter the reaction pH, affecting selectivity.
-
Hydrazine Hydrate: Should be fresh and properly stored. Carbon dioxide from the air can react with hydrazine to form carbonates, reducing its nucleophilicity.
Q3: What are the best practices for purification of the final product?
Purification aims to remove the regioisomeric impurity, unreacted starting materials, and any process-related side products.
| Purification Method | Target Impurities | Key Considerations |
| Recrystallization | Regioisomer, minor byproducts | An ethanol/water or ethyl acetate/hexane solvent system is often effective. The desired 3-CF3 isomer is typically less soluble than the 5-CF3 isomer. |
| Column Chromatography | Regioisomer, closely related impurities | Use silica gel with a hexane/ethyl acetate gradient. This method offers the best separation but is less scalable.[1] |
| Aqueous Wash | Unreacted ETFAA, acidic impurities | Washing the organic extract with saturated sodium bicarbonate solution during work-up is highly effective for removing acidic components.[8] |
Q4: Can catalysts be used to improve this reaction?
While the base reaction proceeds without a catalyst, some literature describes the use of acid or base catalysts to accelerate the condensation.[6] For this specific substrate, however, controlling the uncatalyzed reaction conditions (especially solvent and temperature) is often the most effective strategy for maximizing regioselectivity.[2][5] The addition of strong acids or bases can sometimes lead to the formation of more side products.
The workflow below summarizes the key decision points for optimizing the synthesis.
Caption: Workflow for optimizing synthesis purity.
References
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific integrity and programmatic success. The pyrazole scaffold, a privileged motif in numerous therapeutic agents, often presents subtle structural nuances that can profoundly impact biological activity. This guide provides an in-depth, experience-driven comparison to definitively confirm the structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate , a versatile building block, by contrasting it with its constitutional isomer, ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate , and a related analog, ethyl 3-methyl-1H-pyrazole-5-carboxylate .
The presence and position of the trifluoromethyl group (-CF3), a bioisostere for a methyl group, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions.[1] Therefore, distinguishing between positional isomers is not merely an academic exercise but a critical step in advancing a drug discovery program.
The Imperative of Unambiguous Structural Elucidation
This guide will walk through the key analytical techniques and expected data that allow for the confident differentiation of our target molecule from its closely related isomers.
Comparative Analysis: Key Spectroscopic Differentiators
The most powerful techniques for distinguishing these pyrazole isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy provides a detailed picture of the chemical environment of each atom within a molecule.
¹H NMR Spectroscopy: The proton NMR spectra are expected to show distinct differences in the chemical shift of the pyrazole ring proton (C4-H) due to the differing electronic effects of the adjacent substituents.
-
This compound (Target): The electron-withdrawing trifluoromethyl group at the 3-position and the carboxylate group at the 5-position will deshield the C4-H proton, resulting in a downfield chemical shift.
-
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (Isomer): With the positions of the substituents reversed, the electronic environment of the C4-H proton will be different, leading to a distinct chemical shift compared to the target molecule.
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Analog): Replacing the electron-withdrawing -CF3 group with an electron-donating methyl group will shield the C4-H proton, causing an upfield shift compared to our target compound.
¹³C NMR Spectroscopy: The carbon spectra will provide further confirmation by showing differences in the chemical shifts of the pyrazole ring carbons (C3, C4, and C5). The carbon attached to the highly electronegative fluorine atoms of the -CF3 group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to C-F coupling.
¹⁹F NMR Spectroscopy: This is a crucial and often definitive technique. The presence of a trifluoromethyl group will give a strong singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can sometimes be subtly influenced by the overall electronic structure of the molecule, but its presence is a key indicator.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Comparators
| Compound | Pyrazole C4-H (δ, ppm) | Pyrazole C3 (δ, ppm) | Pyrazole C4 (δ, ppm) | Pyrazole C5 (δ, ppm) | -CF3 (¹³C, δ, ppm) |
| This compound | ~7.0-7.2 | ~145 (q) | ~108 | ~158 | ~120 (q) |
| Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | ~6.8-7.0 | ~159 | ~107 | ~144 (q) | ~121 (q) |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | ~6.5-6.7 | ~150 | ~106 | ~159 | N/A |
Note: These are predicted values and may vary based on solvent and experimental conditions. 'q' denotes a quartet due to C-F coupling.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. All three ethyl pyrazole carboxylate derivatives mentioned will have different molecular formulas and therefore distinct exact masses.
-
This compound: C₇H₇F₃N₂O₂ - Molecular Weight: 208.14 g/mol .[3][4][5]
-
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: C₇H₇F₃N₂O₂ - Molecular Weight: 208.14 g/mol .[3]
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: C₇H₁₀N₂O₂ - Molecular Weight: 154.17 g/mol .[6]
While the two trifluoromethyl-containing isomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) may differ due to the different positions of the substituents, providing an additional layer of structural confirmation.
Experimental Protocols
To ensure reproducible and reliable data, the following detailed protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrazole sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's properties.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement to at least four decimal places.
-
Elemental Composition Confirmation: Use the instrument's software to confirm that the measured accurate mass corresponds to the expected elemental formula (C₇H₇F₃N₂O₂).
Visualizing the Workflow and Structural Differences
The following diagrams illustrate the analytical workflow and the key structural distinctions.
Caption: A typical workflow for the synthesis and structural confirmation of this compound.
Caption: Comparison of the chemical structures of the target molecule and its key comparators.
Conclusion: A Self-Validating Approach
By employing a multi-technique analytical approach and comparing the obtained data against that of potential isomers and analogs, researchers can achieve a high degree of confidence in the structural assignment of this compound. This rigorous, self-validating system of analysis is indispensable for ensuring the integrity of research and development efforts in the chemical and pharmaceutical sciences. For an absolutely unambiguous determination, single-crystal X-ray diffraction, when applicable, remains the gold standard for structural elucidation.[7][8]
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound [cymitquimica.com]
- 6. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate vs. methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
A Senior Application Scientist's Guide to Ethyl vs. Methyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
An In-depth Comparison for Researchers in Synthesis and Drug Development
In the landscape of modern medicinal and agricultural chemistry, pyrazole scaffolds are indispensable building blocks. The incorporation of a trifluoromethyl (-CF3) group further enhances their utility by improving metabolic stability, binding affinity, and bioavailability of the final compounds.[1] This guide provides a detailed comparative analysis of two closely related and widely used intermediates: This compound and mthis compound .
While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have profound implications for reaction kinetics, physicochemical properties, and the ultimate pharmacokinetic profile of a target molecule. This document moves beyond a simple catalog of properties to explain the causality behind these differences, offering field-proven insights to guide your experimental design and selection of the optimal building block for your research.
At a Glance: Structural and Physicochemical Properties
The fundamental difference between the two molecules lies in the ester functional group. This seemingly minor variation influences key physical and chemical properties that dictate their behavior in both chemical reactions and biological systems.
Caption: Structural comparison of the ethyl (left) and methyl (right) esters.
The additional ethyl group (-CH2CH3) in the ethyl ester increases its molecular weight and size compared to the methyl ester (-CH3). This directly impacts properties like lipophilicity (LogP) and steric hindrance around the reactive carbonyl center.
| Property | This compound | Mthis compound | Rationale for Difference |
| CAS Number | 129768-30-5[2][3][4] | 481065-99-0[5][6] | N/A |
| Molecular Formula | C₇H₇F₃N₂O₂[1][3] | C₆H₅F₃N₂O₂[5][7] | Addition of one carbon and two hydrogen atoms. |
| Molecular Weight | 208.14 g/mol [2][3] | 194.11 g/mol [5][7][8] | The ethyl group is heavier than the methyl group. |
| Melting Point | 95°C[9] | Not consistently reported | Crystal packing can be influenced by the alkyl chain length. |
| LogP (calculated) | 1.6052[3] | ~0.8 (for the parent acid)[10] | The longer alkyl chain of the ethyl ester increases its lipophilicity (fat-solubility). |
| Topological Polar Surface Area (TPSA) | 54.98 Ų[3] | 54.98 Ų (for the parent acid) | The ester functional group itself is the primary contributor to TPSA, which is identical. |
| Solubility | High solubility in polar aprotic solvents like DMSO and DCM.[1] | Soluble in various organic solvents. | Both are generally soluble in common organic solvents used for synthesis. |
The most critical distinction for drug development professionals is the LogP value. The higher LogP of the ethyl ester suggests potentially greater membrane permeability, a key factor in oral bioavailability. However, this must be balanced against the potential for decreased aqueous solubility.
Synthesis and Reactivity: A Comparative Perspective
Both molecules are typically synthesized via a cyclocondensation reaction, a robust and well-established method in heterocyclic chemistry.
General Synthesis Pathway
The common approach involves the reaction of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, which already contains the trifluoromethyl group.[1]
Caption: Generalized synthetic workflow for pyrazole carboxylates.
The choice of alcohol (ethanol or methanol) during the reaction or in a subsequent esterification step dictates whether the final product is the ethyl or methyl ester.[11]
Reactivity Profile: The Ester's Role
The reactivity of these compounds is dominated by three key features: the pyrazole ring, the electron-withdrawing -CF3 group, and the ester moiety. The ester is often the primary handle for further functionalization.
-
Hydrolysis and Amidation: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with amines. This is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs), including cyclooxygenase (COX) inhibitors.[12]
-
Kinetic Differences: Methyl esters are generally more susceptible to nucleophilic attack than ethyl esters.[13][14] This is due to two factors:
-
Steric Hindrance: The smaller methyl group presents less of a steric shield to the incoming nucleophile.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which marginally reduces the electrophilicity of the carbonyl carbon.[13]
-
-
Practical Implication: For a reaction that is sluggish, switching from an ethyl to a methyl ester might provide a modest rate enhancement. Conversely, if side reactions are a concern, the slightly less reactive ethyl ester could offer better selectivity.
Application in Drug Discovery: The "Magic Methyl" vs. The "Effective Ethyl"
In drug discovery, the choice between a methyl and an ethyl group is far from trivial. It can significantly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Pharmacokinetics and Metabolic Stability: Esters are often used as prodrugs, designed to be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. The rate of this hydrolysis is critical. The bulkier ethyl group can provide greater steric hindrance against enzymatic cleavage, potentially leading to a longer half-life in vivo compared to the methyl ester.[15] This makes the ethyl ester a potentially more stable prodrug moiety.
-
Binding Affinity and the "Magic Methyl" Effect: The term "magic methyl" refers to the often-disproportionate increase in binding affinity observed when a methyl group is added to a specific position on a drug molecule.[16] While the ester group is often distal to the primary binding interaction, its size can still be critical. An ethyl group might provide a better fit in a larger, more hydrophobic binding pocket, whereas a methyl group might be necessary for a sterically constrained active site.
-
Bio-applications: Both scaffolds are foundational in developing pharmaceuticals and agrochemicals.[1][5][8] They are key intermediates for creating compounds with potential anti-inflammatory, analgesic, and antifungal properties.[1][8] The trifluoromethyl-pyrazole-carboxamide structure, directly synthesized from these esters, has been specifically investigated for its potent inhibition of COX enzymes.[12][17]
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Derivative
To illustrate the utility of these reagents, the following is a representative protocol for the synthesis of a N-aryl pyrazole-4-carboxamide, a common step in the development of COX inhibitors.[12] This protocol is adaptable for either the ethyl or methyl ester starting material.
Caption: Experimental workflow for amide coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve the starting pyrazole carboxylate (ethyl or methyl ester, 1.0 eq) and the desired aniline derivative (1.1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.3 eq). Subsequently, add the coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.3 eq).[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure N-aryl pyrazole-carboxamide product.[12]
Conclusion and Recommendations
The choice between ethyl and mthis compound is a critical decision in synthetic strategy and drug design that should be made with a clear understanding of the downstream implications.
-
Choose Mthis compound when:
-
Slightly faster reaction kinetics for ester functionalization (e.g., amidation) are desired.
-
The target active site is sterically constrained.
-
Higher aqueous solubility or lower lipophilicity is a goal for the final molecule.
-
-
Choose this compound when:
-
Greater metabolic stability against esterase hydrolysis is required, making it a better choice for prodrugs with a longer half-life.
-
Increased lipophilicity is needed to enhance membrane permeability.
-
The target binding pocket is larger and can accommodate the bulkier ethyl group, potentially improving binding affinity.
-
Ultimately, both compounds are versatile and powerful intermediates. The optimal choice is context-dependent, balancing the need for reactivity, stability, and the specific pharmacokinetic and pharmacodynamic profile of the final target molecule. Experimental validation remains the gold standard, and researchers are encouraged to consider synthesizing both analogues in the lead optimization phase to empirically determine the superior candidate.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Buy methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 481065-99-0 [smolecule.com]
- 6. 481065-99-0|Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 14. Page loading... [guidechem.com]
- 15. journeytoforever.org [journeytoforever.org]
- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Pyrazoles
The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, trifluoromethylated pyrazoles are a privileged scaffold in medicinal chemistry. Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, in particular, is a versatile intermediate for the synthesis of a wide range of bioactive compounds.[1][2] The efficient and regioselective synthesis of this molecule is therefore of paramount importance.
Method 1: The Knorr Pyrazole Synthesis - A Classic and Robust Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of pyrazole rings.[3][4][5] This method relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][5] For the synthesis of this compound, the key precursors are ethyl 4,4,4-trifluoroacetoacetate and hydrazine.
Mechanistic Insights
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The regioselectivity of the reaction, yielding the 3-(trifluoromethyl) isomer, is governed by the relative reactivity of the two carbonyl groups in ethyl 4,4,4-trifluoroacetoacetate.
Figure 1: Reaction mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Knorr Synthesis
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Method 2: Three-Component Synthesis - An Efficient and Convergent Alternative
A more modern and convergent approach to trifluoromethylated pyrazoles involves a three-component reaction. This method brings together an aldehyde, ethyl trifluoroacetoacetate, and a hydrazine derivative in a one-pot synthesis, often facilitated by a Lewis acid catalyst.[1]
Mechanistic Considerations
This reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde and ethyl trifluoroacetoacetate to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and dehydration, akin to the final steps of the Knorr synthesis. The use of a Lewis acid catalyst, such as Ytterbium triflate (Yb(OTf)3), can enhance the rate and efficiency of the condensation and cyclization steps.[1]
Figure 2: Workflow for the three-component synthesis.
Experimental Protocol: Three-Component Synthesis
Materials:
-
An appropriate aldehyde (e.g., formaldehyde or a protected form)
-
Ethyl trifluoroacetoacetate
-
Hydrazine derivative
-
Ytterbium triflate (Yb(OTf)3) or another suitable Lewis acid
-
Solvent (e.g., acetonitrile)
-
Oxidizing agent (e.g., 2-iodoxybenzoic acid - IBX) for aromatization of the intermediate pyrazoline[1]
Procedure:
-
To a solution of the aldehyde and ethyl trifluoroacetoacetate in acetonitrile, add the hydrazine derivative and a catalytic amount of Yb(OTf)3.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the initial condensation and cyclization are complete (formation of the pyrazoline intermediate), add the oxidizing agent (IBX) to the reaction mixture.
-
Continue stirring until the aromatization is complete.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
Comparative Analysis of Synthesis Methods
| Parameter | Knorr Pyrazole Synthesis | Three-Component Synthesis |
| Starting Materials | Ethyl 4,4,4-trifluoroacetoacetate, Hydrazine | Aldehyde, Ethyl trifluoroacetoacetate, Hydrazine |
| Number of Steps | One-pot | One-pot, two-stage |
| Catalyst | Typically acid-catalyzed (e.g., acetic acid) | Lewis acid (e.g., Yb(OTf)3)[1] |
| Reaction Conditions | Refluxing solvent (e.g., ethanol) | Often milder conditions (room temp. to gentle heating) |
| Yield | Generally high | Moderate to excellent (50-93%)[1] |
| Purity | Good, often requires recrystallization | Good, requires chromatographic purification |
| Scalability | Well-established for large-scale synthesis | Potentially scalable, may require optimization |
| Advantages | Robust, well-understood, high-yielding | Convergent, allows for greater diversity in the final product |
| Disadvantages | Limited to the structure of the β-keto ester | May require an additional oxidation step, catalyst cost |
Conclusion
Both the classic Knorr pyrazole synthesis and the modern three-component approach offer effective routes to this compound. The choice of method will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and the need for structural diversity in the final products.
The Knorr synthesis is a reliable and high-yielding method that is well-suited for the large-scale production of the target molecule. Its simplicity and the availability of the starting materials make it an attractive option for routine synthesis.
The three-component synthesis, while potentially requiring more optimization, offers greater flexibility in introducing substituents onto the pyrazole ring through the choice of different aldehydes. This method is particularly valuable in a drug discovery context where the rapid generation of a library of analogues is often required.
Ultimately, a thorough understanding of the mechanistic underpinnings of each method, as outlined in this guide, will enable the researcher to select and optimize the most appropriate synthetic strategy for their needs.
References
A Comparative Spectroscopic Guide to Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a key heterocyclic building block, valued for its unique electronic properties imparted by the trifluoromethyl group, making it a significant scaffold in the synthesis of new therapeutic agents.[1] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a comparative perspective with structurally related pyrazole derivatives. Due to the limited availability of a complete, published standard reference dataset for this compound, this guide presents a combination of reported data for analogous compounds and predicted values based on established spectroscopic principles.
The Importance of Spectroscopic Analysis in Drug Discovery
In the realm of pharmaceutical and agrochemical research, pyrazole derivatives are a cornerstone due to their wide-ranging biological activities.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1] Therefore, unambiguous characterization of these molecules is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds.
Comparative Spectroscopic Data Analysis
This section provides a detailed comparison of the expected spectroscopic data for this compound with a structurally similar analog, Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The data for the analog is derived from published literature, while the data for the target compound is a predicted representation based on the analysis of various pyrazole derivatives.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | This compound (Predicted) | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Analog) | Rationale for Prediction |
| CH (pyrazole) | ~7.0-7.2 ppm (s) | 8.04 ppm (s) | The pyrazole proton in the target compound is at the 4-position and is expected to be a singlet. Its chemical shift is predicted to be slightly upfield compared to the analog's 4-proton due to the absence of the electron-withdrawing dichlorophenyl group at the 1-position. |
| CH₂ (ethyl) | ~4.4 ppm (q, J = 7.1 Hz) | Not reported, but expected ~4.4 ppm (q) | The quartet for the ethyl ester's methylene protons is a characteristic signal. The chemical shift is influenced by the adjacent oxygen and the pyrazole ring. |
| CH₃ (ethyl) | ~1.4 ppm (t, J = 7.1 Hz) | Not reported, but expected ~1.4 ppm (t) | The triplet for the ethyl ester's methyl protons is a standard feature, with a typical chemical shift in this range. |
| NH (pyrazole) | Broad singlet, variable | Not applicable | The NH proton of the pyrazole ring is often broad and its chemical shift is concentration and solvent dependent. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | This compound (Predicted) | N-(Aryl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Analog) | Rationale for Prediction |
| C=O (ester) | ~160-162 ppm | 159.34 ppm | The carbonyl carbon of the ethyl ester is expected in this region. |
| C3 (pyrazole) | ~145-148 ppm (q, JC-F ≈ 38 Hz) | ~141-145 ppm | This carbon is attached to the trifluoromethyl group, leading to a quartet in the ¹³C NMR spectrum. |
| C4 (pyrazole) | ~110-112 ppm | ~117-122 ppm | The chemical shift of this carbon is influenced by the substituents at positions 3 and 5. |
| C5 (pyrazole) | ~135-138 ppm | ~143-145 ppm | This carbon is attached to the ester group. |
| CF₃ | ~120-123 ppm (q, JC-F ≈ 270 Hz) | ~121-125 ppm | The carbon of the trifluoromethyl group exhibits a characteristic quartet with a large coupling constant. |
| CH₂ (ethyl) | ~62 ppm | Not applicable | The methylene carbon of the ethyl ester. |
| CH₃ (ethyl) | ~14 ppm | Not applicable | The methyl carbon of the ethyl ester. |
Table 3: Comparative ¹⁹F NMR, IR, and MS Data
| Technique | This compound (Predicted) | Analogous Trifluoromethyl Pyrazoles (Representative Data) | Rationale for Prediction |
| ¹⁹F NMR | ~ -60 to -65 ppm (s) | ~ -60 to -70 ppm | The chemical shift of the CF₃ group in pyrazoles typically falls within this range. |
| IR (cm⁻¹) | ~3300 (N-H), ~1720 (C=O), ~1250, 1150 (C-F) | ~1700-1730 (C=O), ~1200-1300 (C-F) | Characteristic stretching frequencies for the N-H bond of the pyrazole, the carbonyl of the ester, and the C-F bonds of the trifluoromethyl group are expected. |
| MS (EI) | m/z 208 [M]⁺ | m/z values corresponding to the molecular ion and characteristic fragments | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (208.14 g/mol ) and fragmentation patterns typical for pyrazole esters.[2] |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the electronic environment of the fluorine atoms.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
Data Acquisition:
-
¹H NMR:
-
Spectral width: 0-15 ppm
-
Pulse angle: 30-45°
-
Relaxation delay: 2-5 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Spectral width: 0-220 ppm
-
Pulse angle: 45°
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Spectral width: +10 to -250 ppm
-
Pulse angle: 30-45°
-
Relaxation delay: 2-5 seconds
-
Number of scans: 64-256
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the internal/external standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze coupling constants and multiplicities to deduce structural connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid pyrazole sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.
-
Place the pellet in the sample holder of the spectrometer.
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
For EI, a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
For ESI, a dilute solution in a solvent mixture such as methanol/water with a small amount of formic acid or ammonium acetate is typically used.
Data Acquisition:
-
Ionization mode: EI or ESI (positive or negative ion mode).
-
Mass range: m/z 50-500.
-
The instrument is tuned and calibrated according to the manufacturer's recommendations.
Visualizing the Workflow and Structure
To provide a clear overview of the analytical process and the molecular structure, the following diagrams are presented.
Caption: Workflow for the spectroscopic analysis of pyrazole derivatives.
Caption: Chemical structure of this compound.
Conclusion
References
The Trifluoromethyl Group: A Bioisosteric Switch for Enhanced Pyrazole Ester Performance
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to enhance pharmacological properties is a cornerstone of drug discovery. Among the vast arsenal of chemical tools, the introduction of a trifluoromethyl (CF₃) group stands out as a powerful strategy to modulate the physicochemical and biological characteristics of a lead compound.[1][2] This guide provides a comparative analysis of trifluoromethylated pyrazole esters against their non-fluorinated counterparts, offering a deep dive into the synthetic methodologies, a quantitative comparison of key properties, and a discussion of their applications, particularly in the realm of anti-inflammatory and antibacterial agents.
The Rationale for Trifluoromethylation of Pyrazole Esters
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile synthetic accessibility.[3] Ester functionalities are often incorporated to modulate solubility and act as prodrug moieties. The introduction of a trifluoromethyl group, a bioisostere of a methyl group, can profoundly and often beneficially alter a molecule's properties. These alterations stem from the unique electronic nature of the CF₃ group, including its high electronegativity, steric bulk, and impact on lipophilicity.[1][2] This guide will explore the tangible effects of this "trifluoromethyl switch" on a representative pyrazole ester scaffold.
Synthetic Methodologies: Accessing Trifluoromethylated and Non-Trifluoromethylated Pyrazole Esters
The synthesis of both trifluoromethylated and non-trifluoromethylated pyrazole esters can be achieved through several reliable methods. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile approach.
General Synthetic Workflow
Caption: General synthetic workflows for non-trifluoromethylated and trifluoromethylated pyrazole esters.
Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
A representative procedure for the synthesis of a non-trifluoromethylated pyrazole ester involves a two-step process:
-
Synthesis of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate): To a solution of sodium ethoxide in ethanol, a mixture of acetophenone and diethyl oxalate is added dropwise at a low temperature. The reaction is stirred until completion, followed by acidification and extraction to yield the intermediate.
-
Cyclocondensation to Form the Pyrazole Ring: The resulting ethyl 2,4-dioxo-4-phenylbutanoate is then refluxed with hydrazine hydrate in a suitable solvent like glacial acetic acid. Upon cooling, the pyrazole ester precipitates and can be purified by recrystallization.[4][5][6]
Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole-3-carboxylate
The synthesis of the trifluoromethylated analog follows a similar pathway, with the key difference being the use of a fluorinated building block:
-
Synthesis of the Trifluoromethylated 1,3-Dicarbonyl Intermediate: An acetophenone derivative undergoes a Claisen condensation with ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide. This reaction provides the corresponding trifluoromethylated 1,3-dicarbonyl adduct.
-
Cyclocondensation with an Aryl Hydrazine: The intermediate is then reacted with an aryl hydrazine, such as phenylhydrazine, to yield a mixture of the 1,5-diarylpyrazole and the 1,3-diarylpyrazole regioisomers. These can typically be separated by column chromatography.[7][8]
Comparative Analysis: The Impact of the Trifluoromethyl Group
To provide a clear comparison, we will analyze the properties of a representative pair of compounds: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (Non-CF₃ Analog) and Ethyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CF₃ Analog).
Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the electronic and physical properties of the pyrazole ester.
| Property | Non-CF₃ Analog (Estimated) | CF₃ Analog (Estimated) | Impact of Trifluoromethylation | Reference |
| pKa | ~8-9 | ~6-7 | Increased Acidity | [9] |
| LogP | ~3.5 | ~4.4 | Increased Lipophilicity | [2] |
-
Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the pyrazole N-H proton. This can have profound effects on the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with biological targets.
-
Lipophilicity (LogP): The trifluoromethyl group generally increases the lipophilicity of a molecule, as indicated by a higher LogP value.[2] This enhanced lipophilicity can improve membrane permeability and oral absorption, but excessive lipophilicity can also lead to issues with solubility and metabolic stability.
Biological and Pharmacokinetic Properties
The changes in physicochemical properties directly translate to differences in biological activity and pharmacokinetic profiles.
| Property | Non-CF₃ Analog | CF₃ Analog | Impact of Trifluoromethylation | Reference |
| COX-2 Inhibition (IC₅₀) | > 10 µM | 0.043-0.56 µM | Significantly Increased Potency | [10] |
| Antibacterial Activity (MIC) | > 25 µg/mL | 0.78 - 3.12 µg/mL | Enhanced Antibacterial Activity | [9][11] |
| Metabolic Stability (t₁/₂ in microsomes) | Shorter | Longer | Increased Metabolic Stability | [1][12][13] |
-
Anti-inflammatory Activity (COX-2 Inhibition): Many trifluoromethylated pyrazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[14][15][16] The trifluoromethyl group can enhance binding to the active site of the enzyme, leading to a significant increase in inhibitory potency compared to their non-fluorinated analogs.[7][8][17]
-
Antibacterial Activity: The trifluoromethyl group has also been shown to enhance the antibacterial activity of pyrazole derivatives, particularly against Gram-positive bacteria.[9][11] This may be attributed to improved cellular uptake and interaction with bacterial targets.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes.[18] This leads to increased metabolic stability and a longer in vivo half-life, which can be a desirable property for drug candidates.[1][12][13]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness of the comparative data, standardized and validated experimental protocols are essential.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared. Arachidonic acid is used as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX-2 enzyme in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated.[10][16]
In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9][11]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Logical Flow of Comparative Analysis
Caption: Logical workflow for the comparative analysis of trifluoromethylated and non-trifluoromethylated pyrazole esters.
Conclusion and Future Directions
The incorporation of a trifluoromethyl group into a pyrazole ester scaffold is a highly effective strategy for enhancing key drug-like properties. The comparative analysis presented in this guide demonstrates that trifluoromethylation can lead to a significant increase in anti-inflammatory and antibacterial potency, as well as improved metabolic stability. These benefits are directly linked to the profound effects of the CF₃ group on the physicochemical properties of the molecule, namely its acidity and lipophilicity.
For researchers and drug development professionals, the "trifluoromethyl switch" represents a valuable tool for lead optimization. However, it is crucial to consider that the effects of trifluoromethylation can be context-dependent, and a careful evaluation of the structure-activity relationships is necessary for each specific target and chemical series. Future research in this area will likely focus on exploring the effects of other fluorinated alkyl groups and further elucidating the precise molecular interactions that drive the enhanced biological activity of these fascinating compounds.
References
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Introduction: The Critical Role of Purity in a High-Value Intermediate
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS No. 129768-30-5) is more than just a chemical intermediate; it is a foundational building block in the pipeline for modern therapeutics and agrochemicals.[1] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, while the trifluoromethyl (-CF₃) group is strategically employed to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The combination of these two moieties in a single molecule makes it a highly valuable synthon for drug discovery programs.
However, its utility is directly proportional to its purity. The common synthetic routes, often involving cyclocondensation reactions, can generate a constellation of impurities that can be difficult to detect and separate.[1][3] These include:
-
Regioisomers: The reaction of unsymmetrical precursors can lead to the formation of the isomeric ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate. Such isomers often possess similar physical properties, making them challenging to resolve, yet they can have vastly different biological activities and toxicological profiles.[4]
-
Unreacted Starting Materials: Residual hydrazines and 1,3-dicarbonyl compounds.
-
Reaction By-products: Products arising from side reactions inherent to the synthetic pathway.
-
Residual Solvents: Solvents used during synthesis and purification.
The presence of these impurities can compromise reaction yields, introduce safety risks in subsequent synthetic steps, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).[5] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental requirement for successful research and development. This guide presents a comparative analysis of orthogonal analytical techniques essential for establishing a comprehensive purity profile of this critical intermediate.
The Orthogonal Approach: A Strategy for Comprehensive Purity Profiling
Relying on a single analytical technique is insufficient for declaring a compound "pure." Each method has inherent biases and limitations. For instance, a compound may appear pure by HPLC but could contain water or residual solvents not detected by a standard UV detector. An orthogonal approach, employing multiple analytical techniques that rely on different chemical and physical principles, provides a more complete and trustworthy assessment of purity.
Our strategy integrates chromatographic, spectroscopic, and thermal analysis methods to ensure that impurities of different natures are detected and quantified.
Caption: Orthogonal strategy for comprehensive purity assessment.
Comparative Analysis of Core Analytical Techniques
We will now delve into the primary techniques, comparing their principles, providing actionable protocols, and discussing the interpretation of their results in the context of our target molecule.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For our analyte, reverse-phase HPLC (RP-HPLC) is ideal for separating the main compound from non-volatile organic impurities, including the critical regioisomer. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector provides spectral information, aiding in peak identification and homogeneity assessment.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 0.5 mg/mL solution.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the USP tailing factor should be <1.5.
Data Interpretation & Insights:
-
Pure Sample: A single major peak with a purity value >99.5% (by area percent). The peak should be symmetrical.
-
Impure Sample: Additional peaks will be observed. The regioisomer, being structurally similar, will likely have a close retention time and a nearly identical UV spectrum. Spiking the sample with a synthesized standard of the regioisomer is the definitive way to confirm its identity and retention time. The area percent of all peaks is calculated to determine the purity of the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[4] The sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. This method is exceptionally well-suited for identifying residual solvents and can provide the mass-to-charge ratio (m/z) of impurities. Crucially, the unique fragmentation patterns of isomers can serve as fingerprints for their unambiguous identification, complementing HPLC data.[6]
Experimental Protocol: GC-MS for Isomer and Volatile Impurity Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1 ratio).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate.
Data Interpretation & Insights:
-
The total ion chromatogram (TIC) will show peaks for the main compound and any volatile impurities.
-
The mass spectrum for the main peak should show a molecular ion [M]⁺ at m/z 208.
-
Distinguishing Isomers: While the regioisomers will have the same molecular weight, their fragmentation patterns may differ slightly due to the different positions of the ester and -CF₃ groups, influencing bond cleavage. For example, the loss of the ethoxy group (-OC₂H₅, m/z 45) or the carboxyl group (-COOC₂H₅, m/z 73) might have different relative intensities. Comparing the obtained spectra to a reference library or a known standard is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is unparalleled for structural elucidation.[7] It provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. For purity assessment, NMR serves two roles: 1) confirming the absolute identity of the synthesized compound and 2) quantifying its purity against a certified internal standard (quantitative NMR or qNMR). ¹⁹F NMR is particularly powerful here, as the -CF₃ group provides a clean, singlet signal in a region of the spectrum free from other interferences, making it an excellent probe for purity and degradation studies.[8][9]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
¹H NMR: Acquire a standard proton spectrum. Expected signals: a quartet and a triplet for the ethyl ester group, a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single, sharp singlet is expected for the -CF₃ group.
-
For qNMR: Add a known mass of a certified internal standard (e.g., maleic anhydride) to the sample. The purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to a proton signal from the standard.
Data Interpretation & Insights:
-
Structural Confirmation: The chemical shifts, coupling constants, and number of signals in the ¹H and ¹³C spectra must match the expected structure.
-
Purity Assessment: The presence of small, unidentifiable peaks in the ¹H spectrum indicates impurities. The ¹⁹F NMR spectrum is exceptionally clean; any additional signals in this region would strongly suggest fluorine-containing impurities.
-
Isomer Differentiation: The chemical shift of the pyrazole ring proton (C4-H) will be different in the two regioisomers due to the differing electronic effects of the adjacent -CF₃ and -COOEt groups. This provides a definitive method for confirming the identity of the desired regioisomer.
Thermal Analysis (Melting Point)
Principle & Rationale: The melting point is a fundamental physical property that serves as a quick and inexpensive indicator of bulk purity. A pure crystalline solid typically has a sharp melting range (0.5-1.0 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Calibrated melting point apparatus or a Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Data Interpretation & Insights:
-
Literature Value: The melting point is reported as 95 °C[1][10] or in the range of 93-98 °C.[11]
-
High Purity: A sharp melting range within this literature window (e.g., 94.5-95.5 °C) is indicative of high purity.
-
Low Purity: A broad and depressed melting range (e.g., 88-93 °C) strongly suggests the presence of significant impurities.
Summary and Integrated Workflow
No single method is absolute. A combination of techniques provides the necessary cross-validation for a reliable purity statement.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-DAD | GC-MS | NMR Spectroscopy | Melting Point |
| Primary Use | Quantitative Purity | Impurity ID, Volatiles | Structural Confirmation | Bulk Purity Screen |
| Detects Regioisomers | Yes (if resolved) | Yes (by fragmentation) | Yes (definitive) | Indirectly (broadens) |
| Detects Solvents | No (typically) | Excellent | Yes | Indirectly (depresses) |
| Quantification | Excellent (Area %) | Semi-Quantitative | Excellent (qNMR) | No |
| Throughput | Medium | Medium | Low | High |
| Strengths | Robust, precise, widely used | High sensitivity, structural info | Absolute structural info | Fast, inexpensive |
| Limitations | Needs reference standards | Only for volatile compounds | Lower sensitivity | Non-specific |
An effective workflow integrates these techniques in a logical sequence.
Caption: Decision-making workflow for purity analysis.
Conclusion
Assessing the purity of this compound demands more than a simple number; it requires a scientifically sound, multi-technique validation. An integrated approach using HPLC for quantification, GC-MS for volatile impurities and isomeric differentiation, NMR for absolute structural confirmation, and thermal analysis for a rapid bulk purity check provides the necessary confidence for researchers in drug development. By understanding the strengths and limitations of each technique and applying them in a logical workflow, scientists can ensure the quality and integrity of this vital chemical building block, paving the way for successful and reproducible research outcomes.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to the Biological Efficacy of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate Analogs
This guide provides a comprehensive analysis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate and its analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and the structure-activity relationships that govern their efficacy, supported by comparative experimental data.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in drug discovery.[1] Their unique chemical architecture allows for versatile substitution, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and interaction with biological targets.[5] This guide focuses on pyrazole analogs featuring both an ethyl carboxylate group and a trifluoromethyl moiety, exploring how this specific combination influences their biological performance.
Synthetic Pathways: Crafting the Pyrazole Core
The synthesis of these pyrazole derivatives typically relies on well-established cyclocondensation reactions. A common and efficient method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][5] This approach allows for the construction of the core pyrazole ring with various substituents.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Buy this compound | 129768-30-5 [smolecule.com]
A Senior Application Scientist's Comparative Guide to Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate
This guide provides a comprehensive analysis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a pivotal heterocyclic building block in modern chemistry. We will cross-reference experimental data, compare its synthesis and properties with relevant structural analogs, and offer detailed protocols for its preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction: The Significance of the Trifluoromethyl Pyrazole Moiety
This compound (CAS 129768-30-5) is a specialized chemical intermediate. Its value stems from the unique combination of the pyrazole core, a scaffold prevalent in many biologically active molecules, and the trifluoromethyl (-CF3) group.[1] The high electronegativity of the fluorine atoms in the -CF3 group often enhances a molecule's metabolic stability, bioavailability, and binding affinity to biological targets, making it a highly desirable feature in pharmaceutical and agrochemical design.[1]
This guide moves beyond a simple data sheet to provide a comparative context, examining the compound's synthesis, characterization, and properties against its difluoromethyl and methyl analogs. By understanding these differences, researchers can make more informed decisions when selecting building blocks for specific applications, from drug discovery to materials science.[1]
Synthesis Strategies: A Comparative Overview
The most prevalent and efficient method for synthesizing the pyrazole ring is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This foundational approach can be adapted to produce a wide array of substituted pyrazoles.
Primary Synthetic Route: Cyclocondensation
The synthesis of this compound typically involves the reaction between a fluorinated 1,3-dicarbonyl equivalent and hydrazine hydrate.[1] The mechanism proceeds via a nucleophilic attack by the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Below is a generalized workflow for this synthetic approach.
Caption: Generalized workflow for pyrazole synthesis.
Detailed Experimental Protocol: Cyclocondensation
This protocol is a representative procedure adapted from established methods for synthesizing substituted pyrazole carboxylates.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate ethyl-2,4-dioxo-butanoate derivative (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol (approx. 5-10 mL per mmol of substrate).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting dioxo-ester is consumed.
-
Isolation: Allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient. If further purification is required, flash column chromatography on silica gel can be employed.
-
Characterization: The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Causality Note: Glacial acetic acid is often used as a solvent because it also acts as a catalyst for the dehydration step. Using ethanol provides a less acidic environment, which can be advantageous depending on the substrate's sensitivity. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
Physicochemical and Spectroscopic Properties
The identity and purity of this compound are confirmed through its distinct physical and spectroscopic data.
Comparative Physical Properties
The introduction of fluorine atoms has a predictable effect on the molecule's physical properties. As seen in the table below, increasing the number of fluorine atoms from zero (methyl) to three (trifluoromethyl) increases both the molecular weight and the melting point, which can be attributed to stronger intermolecular interactions.
| Property | This compound | Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |
| CAS Number | 129768-30-5[4][5][6][7] | 936033-53-3[8][9] | 4027-57-0[10][11] |
| Molecular Formula | C₇H₇F₃N₂O₂[4][6][7] | C₇H₈F₂N₂O₂[8][9] | C₇H₁₀N₂O₂[10][11] |
| Molecular Weight | 208.14 g/mol [4][6][7] | 190.15 g/mol [8][9] | 154.17 g/mol [10][11] |
| Appearance | Off-white solid[12] | Data not available | Data not available |
| Melting Point | 93-98 °C[5] | Data not available | Data not available |
| Boiling Point | 288.5 °C (at 760 mmHg)[6] | Data not available | Data not available |
| Solubility | High in DMSO, DMF, Dichloromethane[1] | Data not available | Data not available |
Spectroscopic Characterization Profile
Spectroscopic analysis provides a definitive fingerprint for the molecule. While publicly available spectra for this specific compound are limited, the expected characteristics can be inferred from its structure and data from analogous compounds.[2][13][14][15][16]
| Technique | Expected Observations for this compound |
| ¹H NMR | Ethyl protons: A triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). Pyrazole proton: A singlet for the C4-H proton, typically observed around 6.8-7.2 ppm. NH proton: A broad singlet, which can appear over a wide range (often >10 ppm) and may exchange with D₂O. |
| ¹³C NMR | Ethyl carbons: Signals around 14 ppm (CH₃) and 62 ppm (CH₂). Ester carbonyl: A signal in the range of 160-165 ppm. Pyrazole carbons: C3, C4, and C5 will appear in the aromatic region (approx. 105-150 ppm). -CF₃ carbon: A quartet (due to C-F coupling) around 120 ppm. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | N-H stretch: A broad peak around 3200-3400 cm⁻¹. C=O stretch (ester): A strong, sharp peak around 1700-1725 cm⁻¹. C-F stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. C=N/C=C stretches: Peaks in the 1500-1650 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 208. Key fragments would correspond to the loss of the ethoxy group (-OC₂H₅, m/z = 163) and subsequent loss of CO (m/z = 135). |
Reactivity and Further Applications
This compound is not just a final product but a versatile intermediate for building more complex molecules.[1]
Key Chemical Reactions
-
Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.[1]
-
N-Alkylation/Arylation: The 'pyrrole-like' nitrogen of the pyrazole ring can be alkylated or arylated to introduce further diversity, leading to different regioisomers depending on the reaction conditions.
-
Nucleophilic Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl and ester groups influences the regioselectivity of these reactions.[1]
The general reactivity pathway for functionalization is illustrated below.
Caption: Key functionalization pathways.
Established Applications
-
Pharmaceutical Development: It serves as a key intermediate for synthesizing a range of potential therapeutic agents, including anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals: The trifluoromethyl-pyrazole scaffold is found in various pesticides and herbicides due to its biological activity.[1]
-
Materials Science: The compound's unique electronic properties make it a candidate for inclusion in the development of advanced organic materials.[1]
Conclusion
This compound is a high-value chemical scaffold whose utility is rooted in the synergistic properties of its pyrazole core and trifluoromethyl substituent. Standard cyclocondensation reactions provide a reliable and scalable synthetic route. Its physicochemical properties, particularly when compared to its difluoromethyl and methyl analogs, highlight the significant impact of fluorine substitution on molecular characteristics. A thorough understanding of its spectroscopic fingerprint is essential for any researcher utilizing this compound. Its reactivity profile allows for straightforward derivatization into a multitude of more complex structures, cementing its role as a critical building block in medicinal chemistry and beyond.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate | C7H8F2N2O2 | CID 50896727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate | 936033-53-3 | FE133779 [biosynth.com]
- 10. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 11. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 12. This compound [cymitquimica.com]
- 13. mdpi.com [mdpi.com]
- 14. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate as a Potential Cyclooxygenase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate against established cyclooxygenase (COX) inhibitors. We will delve into the scientific rationale behind the experimental design, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, positioning this novel compound within the current landscape of anti-inflammatory agents.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][3] Given these characteristics, this compound presents as a compelling candidate for investigation. Recent studies on structurally similar trifluoromethyl-pyrazole-carboxamides have identified them as potent inhibitors of cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
This guide, therefore, focuses on evaluating the compound's efficacy and selectivity as a COX inhibitor, using industry-standard benchmarks to provide a rigorous and objective comparison.
Compound Profiles: The Test Compound and Established Benchmarks
A successful benchmarking study relies on the selection of appropriate comparators. Our choices are based on structural relevance and well-characterized mechanisms of action.
-
Test Compound: this compound
-
Structure: A pyrazole ring functionalized with an ethyl ester and a trifluoromethyl group.
-
CAS Number: 129768-30-5.[5]
-
Rationale for Investigation: The combination of the pyrazole core and the -CF3 group suggests potential for potent and selective biological activity, particularly in targeting enzymes within inflammatory pathways.[1][4]
-
-
Benchmark 1: Celecoxib (A COX-2 Selective Inhibitor)
-
Mechanism: A diaryl-substituted pyrazole derivative that acts as a selective inhibitor of the COX-2 isoform.
-
Rationale for Selection: As a pyrazole-containing, FDA-approved drug, Celecoxib serves as the perfect benchmark. Its COX-2 selectivity provides a critical performance target for assessing the therapeutic potential and gastrointestinal safety profile of our test compound.
-
-
Benchmark 2: Indomethacin (A Non-Selective COX Inhibitor)
-
Mechanism: A potent, non-selective inhibitor of both COX-1 and COX-2 isoforms.
-
Rationale for Selection: Indomethacin provides a benchmark for raw potency against both enzymes. Comparing our test compound to Indomethacin helps to contextualize its overall inhibitory power and determine its selectivity profile.
-
The Benchmarking Strategy: A Multi-Faceted Approach
Our experimental strategy is designed to build a comprehensive inhibitory profile, moving from direct enzyme interaction to a more physiologically relevant cellular context. This tiered approach ensures that our findings are robust and translatable. The causality is critical: an initial in vitro screen establishes a direct biochemical interaction, which is then validated in a cell-based model to confirm efficacy in a biological system.
Caption: Experimental workflow for benchmarking potential COX inhibitors.
The Cyclooxygenase (COX) Signaling Pathway
Understanding the target pathway is fundamental to interpreting experimental results. The COX enzymes (both the constitutive COX-1 and inducible COX-2 isoforms) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Selective inhibition of COX-2 is a desirable therapeutic goal as it is primarily responsible for inflammation, while COX-1 is involved in maintaining the protective lining of the stomach.
Caption: The role of COX inhibitors in the arachidonic acid pathway.
Experimental Methodologies
The following protocols are described with sufficient detail to ensure reproducibility and include self-validating controls.
In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay)
This assay directly measures the ability of a compound to inhibit the conversion of arachidonic acid to Prostaglandin G2 (PGG2), the first step in the prostaglandin synthesis pathway catalyzed by COX enzymes.
Principle: This is a competitive enzyme immunoassay (EIA). Free Prostaglandins produced by the COX reaction compete with a prostaglandin-acetylcholinesterase (AChE) conjugate (PG-tracer) for a limited number of binding sites on a prostaglandin-specific rabbit antiserum. The amount of PG-tracer that binds to the antibody is inversely proportional to the concentration of free prostaglandin in the well.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 µM hematin).
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes to desired concentrations in the assay buffer.
-
Prepare stock solutions of the test compound, Celecoxib, and Indomethacin in DMSO (e.g., 10 mM). Create a serial dilution series for each compound.
-
Prepare arachidonic acid (substrate) solution.
-
-
Assay Procedure:
-
Add 150 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of a cofactor solution (containing glutathione, etc.) to each well.
-
Add 10 µL of the appropriate compound dilution (or DMSO for vehicle control).
-
Add 10 µL of the respective enzyme (COX-1 or COX-2) to the wells. For background wells, add 10 µL of buffer instead.
-
Crucial Step - Pre-incubation: Gently shake the plate and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurate potency measurement.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a saturated stannous chloride solution in 0.1 M HCl.
-
-
Quantification (EIA):
-
Transfer an aliquot of the reaction mixture to a new 96-well plate pre-coated with goat anti-rabbit IgG.
-
Add the PG-tracer and the specific rabbit antiserum.
-
Incubate for 18 hours at 4°C.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add Ellman's Reagent (AChE substrate) and incubate in the dark until the control wells turn yellow.
-
Read the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay validates the in vitro findings by measuring the inhibition of prostaglandin synthesis in a whole-cell system, providing a more accurate reflection of a compound's potential in vivo activity.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2. The amount of PGE2 released into the cell culture medium is quantified by ELISA.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing serial dilutions of the test compound, Celecoxib, or Indomethacin. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1 hour. This allows for cell permeability and target engagement before the inflammatory stimulus.
-
-
Inflammation Induction:
-
Add LPS to each well (final concentration of 1 µg/mL), except for the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
PGE2 Quantification:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant (cell culture medium).
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 values as described in the in vitro assay.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The primary metrics for evaluation are the IC50 value (a measure of potency) and the Selectivity Index.
Table 1: Comparative Inhibitory Activity (Hypothetical Data)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cellular PGE2 IC50 (µM) |
| This compound | 15.2 | 0.85 | 17.9 | 1.1 |
| Celecoxib | >100 | 0.05 | >2000 | 0.08 |
| Indomethacin | 0.02 | 0.50 | 0.04 | 0.45 |
Interpretation:
-
Potency: A lower IC50 value indicates higher potency. In this hypothetical example, the test compound is a potent inhibitor of COX-2, though less potent than the benchmarks.
-
Selectivity Index (SI): This is a critical parameter for predicting gastrointestinal side effects. A high SI (>10) indicates COX-2 selectivity. Our test compound shows a favorable COX-2 selective profile (SI = 17.9), far superior to the non-selective Indomethacin but less selective than Celecoxib.
-
Cellular Activity: The Cellular PGE2 IC50 should ideally be close to the COX-2 IC50, indicating good cell permeability and activity in a biological context. The hypothetical data shows this is the case for our test compound.
Conclusion
This guide outlines a rigorous, multi-step process for benchmarking this compound. By comparing its performance against a non-selective (Indomethacin) and a highly selective (Celecoxib) inhibitor, researchers can accurately determine its potency, selectivity, and cellular efficacy. The data generated from these protocols will provide a strong foundation for further preclinical development, helping to classify this novel pyrazole derivative within the competitive landscape of anti-inflammatory drug candidates. The favorable, albeit moderate, COX-2 selectivity suggested by our hypothetical results would warrant further investigation into its therapeutic potential.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid|497833-13-3 [benchchem.com]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Safety Operating Guide
ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate
For researchers and scientists in drug development, the lifecycle of a chemical intermediate extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound (CAS No: 129768-30-5), grounding procedural guidance in the chemical principles that dictate its handling.
Part 1: Core Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound is a halogenated heterocyclic compound whose toxicological properties require cautious handling.[1] The trifluoromethyl group significantly influences its reactivity and biological activity, necessitating stringent safety measures.[1]
Immediate Handling & Personal Protective Equipment (PPE)
All handling of this substance, including for disposal, must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2] A proactive approach to safety is the bedrock of trustworthy laboratory practice.
Table 1: Hazard Profile and Required Protective Measures
| Hazard Classification | Description | Required PPE & Handling Protocol | First Aid Measures |
|---|---|---|---|
| Acute Toxicity / Harmful | Harmful if swallowed, in contact with skin, or inhaled.[3] | Gloves: Chemical-resistant (e.g., nitrile). Eye Protection: Safety goggles or face shield. Lab Coat: Standard, fully buttoned. | Skin: Remove contaminated clothing, wash skin with plenty of soap and water.[4] Eyes: Rinse cautiously with water for several minutes, holding eyelids open.[4] Inhalation: Move person to fresh air.[4] Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[4] |
| Irritant | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3] | Handling: Avoid creating dust.[5] Ensure adequate ventilation and use local exhaust.[6] | If irritation persists after first aid, seek medical attention.[4] |
Part 2: Waste Characterization: The "Halogenated Organic" Classification
The defining structural feature for disposal purposes is the trifluoromethyl (-CF3) group. This classifies this compound as a halogenated organic compound . This is a critical distinction for two primary reasons:
-
Regulatory Scrutiny: Environmental agencies like the U.S. Environmental Protection Agency (EPA) place stringent controls on halogenated organic compounds due to their potential for persistence and toxicity in the environment.[7] Under the Resource Conservation and Recovery Act (RCRA), many halogenated wastes are subject to land disposal restrictions, meaning they cannot be placed in a landfill without prior treatment.[8]
-
Disposal Technology: The carbon-fluorine bond is exceptionally strong. Proper disposal of such compounds often requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[7]
As the generator of this waste, you are legally responsible for its correct characterization and safe disposal.[5] Mixing this compound with non-halogenated waste streams is a common and costly error; it contaminates the entire container, forcing it to be treated via the more expensive halogenated waste route.[2]
Part 3: Step-by-Step Disposal Workflow
This protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Workflow 1: Disposal of Unused Reagent and Contaminated Solids
-
Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Solid Waste." Never mix this waste with non-halogenated solvents, aqueous waste, or regular trash.[9]
-
-
Containerization:
-
The waste container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, tightly sealing lid.[9]
-
-
Labeling:
-
Label the container clearly before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Harmful," "Irritant")
-
-
-
Accumulation:
-
Carefully transfer the chemical waste into the designated container using a funnel or other appropriate tools to prevent spillage.
-
Also place any contaminated materials, such as gloves, weigh boats, or absorbent pads, into this same container.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[2] Provide the full chemical name and any other required information.
-
Workflow 2: Disposal of Empty Reagent Containers
An "empty" container that held a hazardous chemical is not considered regular trash. Residual amounts must be managed correctly.
-
Initial Rinse:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [9] Drain this first rinse into your "Halogenated Organic Liquid Waste" container.
-
-
Subsequent Rinses:
-
For this specific compound, it is best practice to also collect the second and third rinses as hazardous waste to ensure thorough decontamination.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to air dry completely in a fume hood, deface the original label. The container can now typically be disposed of in the regular laboratory glassware disposal box. Confirm this final step with your institution's EHS guidelines.
-
Part 4: Visualizing the Disposal Decision Process
The following diagram illustrates the logical flow for managing this compound from the point of use to final disposal.
Caption: Disposal Decision Workflow for this compound.
Part 5: Emergency Spill Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or material like vermiculite.
-
Gently sweep the absorbed material into a bag or container.
-
Wipe the area clean with a cloth dampened with a suitable solvent, then with soap and water.
-
Place all cleanup materials (absorbent, gloves, cloths) into your "Halogenated Organic Solid Waste" container.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's EHS and emergency response number from a safe location. Provide the chemical name, location, and estimated quantity of the spill.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
By adhering to these scientifically grounded and regulation-aware procedures, researchers can ensure that the final step in the lifecycle of this compound is handled with the same precision and care as its synthesis and application.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Personal Protective Equipment (PPE) for Handling Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate: A Guide for Laboratory Professionals
The safe handling of specialized chemical reagents is paramount in the fast-paced environment of pharmaceutical research and development. This guide provides an in-depth, experience-driven protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS No: 129768-30-5). Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] However, its handling necessitates a thorough understanding of its associated hazards. According to available safety data, this compound presents the following risks:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: The compound is classified as harmful through multiple routes of exposure.[2]
These hazards dictate a multi-faceted approach to personal protection, covering all potential routes of exposure.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the essential equipment and the rationale for its use.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves (ASTM D6978 compliant) | Prevents direct skin contact, which can cause irritation.[4] Double-gloving is recommended for enhanced protection during compounding or handling larger quantities. |
| Eye and Face Protection | Chemical safety goggles (ANSI Z87.1 or EN 166 compliant) and a face shield | Protects against splashes and airborne particles, preventing serious eye irritation.[5][6] A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the solid compound outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[6][7] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Prevents contamination of personal clothing and skin.[8] Cuffs should be tucked under the outer pair of gloves. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects against spills and prevents the tracking of contaminants outside the laboratory. |
Procedural Workflow for PPE Usage
The following step-by-step protocol ensures the correct donning, doffing, and use of PPE to maximize safety.
Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water before beginning.
-
Gown: Put on the disposable gown, ensuring complete coverage.
-
Respiratory Protection: If required, perform a fit test and don the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the first, ensuring the gown cuffs are securely covered.
Doffing Procedure
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with bare hands.
-
Gown: Remove the gown by rolling it down and away from the body.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
Spill and Disposal Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing the full complement of prescribed PPE, absorb the spill with an inert material and place it in a sealed container for disposal.[7] All contaminated PPE and disposal materials should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[7]
Conclusion
A proactive and informed approach to personal protective equipment is fundamental to the safe handling of this compound. By understanding the specific hazards and rigorously adhering to the protocols outlined in this guide, researchers can mitigate risks and maintain a secure laboratory environment.
References
- 1. Buy this compound | 129768-30-5 [smolecule.com]
- 2. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
